Product packaging for Ethyl 2-cyclopropylideneacetate(Cat. No.:CAS No. 74592-36-2)

Ethyl 2-cyclopropylideneacetate

Numéro de catalogue: B1249833
Numéro CAS: 74592-36-2
Poids moléculaire: 126.15 g/mol
Clé InChI: CINXGNHRKLMYRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-cyclopropylideneacetate, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1249833 Ethyl 2-cyclopropylideneacetate CAS No. 74592-36-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 2-cyclopropylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINXGNHRKLMYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452879
Record name Ethyl 2-cyclopropylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74592-36-2
Record name Ethyl 2-cyclopropylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyclopropylideneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-cyclopropylideneacetate, a valuable building block in organic synthesis. This document details a robust synthetic protocol, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflow and analytical processes.

Introduction

This compound (CAS No. 74592-36-2) is an α,β-unsaturated ester featuring a unique cyclopropylidene moiety.[1][2] This structural motif imparts specific reactivity, making it a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its synthesis is most commonly achieved through olefination reactions of cyclopropanone, with the Horner-Wadsworth-Emmons reaction being a preferred method due to its high efficiency and stereoselectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number74592-36-2[1][2]
Molecular FormulaC₇H₁₀O₂[1]
Molecular Weight126.15 g/mol [1]
Boiling Point78-82 °C @ 1 Torr[2]
Density1.179 g/cm³[3]

Synthesis of this compound

The synthesis of this compound is efficiently carried out via the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] This method involves the reaction of a stabilized phosphonate ylide, generated from triethyl phosphonoacetate, with cyclopropanone. The HWE reaction is generally favored for the synthesis of α,β-unsaturated esters as it typically provides the (E)-isomer with high selectivity and the water-soluble phosphate byproduct is easily removed during workup.[5]

Synthetic Workflow

SynthesisWorkflow Synthetic Workflow for this compound reagent1 Triethyl phosphonoacetate ylide Phosphonate Ylide (anion) reagent1->ylide Deprotonation reagent2 Sodium Hydride (NaH) in THF reagent2->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack reagent3 Cyclopropanone reagent3->intermediate product This compound intermediate->product Elimination byproduct Diethyl phosphate (water-soluble) intermediate->byproduct

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the Horner-Wadsworth-Emmons reaction.[4]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopropanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Cyclopropanone: Cool the resulting ylide solution back to 0 °C. Add a solution of cyclopropanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Table 2: Reagent Quantities for Synthesis

ReagentMolar Eq.Molecular WeightQuantity (for 10 mmol scale)
Cyclopropanone1.056.06 g/mol 0.56 g
Triethyl phosphonoacetate1.0224.16 g/mol 2.24 g
Sodium Hydride (60%)1.124.00 g/mol 0.44 g

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

CharacterizationWorkflow Characterization Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation and Purity Assessment nmr->structure ir->structure ms->structure

Caption: Spectroscopic characterization of this compound.

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environments in the molecule.

Table 3: ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.4s1H=CH
~4.1q2H-OCH₂CH₃
~1.5m4Hcyclopropyl CH₂
~1.2t3H-OCH₂CH₃

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 300 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to identify the number of unique carbon environments.

Table 4: ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166C=O
~140=C(cyclopropyl)
~100=CH
~60-OCH₂CH₃
~14-OCH₂CH₃
~2cyclopropyl CH₂

Experimental Protocol: A sample is dissolved in CDCl₃ and the ¹³C NMR spectrum is recorded on a 75 MHz or higher NMR spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to TMS.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (alkyl)
~1715StrongC=O stretch (α,β-unsaturated ester)
~1640MediumC=C stretch
~1170StrongC-O stretch

Experimental Protocol: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
126Moderate[M]⁺ (Molecular Ion)
97High[M - C₂H₅]⁺
81High[M - OC₂H₅]⁺
53Moderate[C₄H₅]⁺

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Conclusion

This guide has outlined a reliable method for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction and has provided a comprehensive overview of its characterization using modern spectroscopic techniques. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the use of this versatile building block in their synthetic endeavors.

References

physical and chemical properties of ethyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of ethyl 2-cyclopropylideneacetate, a key intermediate in organic synthesis. It includes detailed property data, experimental protocols, and an examination of its reactivity and potential applications.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with the molecular formula C₇H₁₀O₂.[1][2][3] It is a versatile building block in organic chemistry, recognized for the unique reactivity imparted by its strained cyclopropylidene moiety.

The key physical characteristics of this compound are summarized in the table below, providing a baseline for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₂[1][2][3]
Molecular Weight 126.15 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 167.18 °C at 760 mmHg78-82 °C at 1 Torr[1][2][3]
Density 1.18 g/cm³[1][2]
Flash Point 74.13 °C[1][2]
LogP 1.27[2]
Storage Temperature 2-8°C[3]

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are proprietary to data services, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the cyclopropylidene protons.

  • ¹³C NMR: The carbon NMR will show peaks corresponding to the carbonyl carbon, the olefinic carbons, the carbons of the ethyl group, and the carbons of the cyclopropyl ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹) and bands corresponding to C=C and C-H stretches.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) at m/z 126, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the cyclopropyl ring.

Synthesis and Reactivity

The synthesis of this compound is a key topic for researchers. A common and effective method is the Horner-Wadsworth-Emmons reaction.

This protocol outlines a general procedure for synthesizing this compound.

Objective: To synthesize this compound from cyclopropanone and a phosphonate reagent.

Materials:

  • Cyclopropanone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the suspension. The formation of the phosphonate ylide is an exothermic reaction.

  • Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for an additional hour to ensure complete ylide formation.

  • Reaction: Cool the ylide solution back to 0°C.

  • Add a solution of cyclopropanone in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or vacuum distillation to yield pure this compound.

This synthetic pathway is visualized in the logical workflow diagram below.

G Synthesis Workflow: this compound cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_product Final Steps R1 Triethyl Phosphonoacetate I1 Phosphonate Ylide Formation R1->I1 R2 Sodium Hydride (Base) R2->I1 R3 Cyclopropanone I2 Horner-Wadsworth-Emmons Reaction R3->I2 I1->I2 P1 Crude Product I2->P1 P2 Purified Ethyl 2-Cyclopropylideneacetate P1->P2 Purification (e.g., Distillation)

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

This compound is a valuable intermediate due to its unique reactivity.

  • Catalyzed Reactions: It serves as a reactant in palladium- and platinum-catalyzed silaboration of methylenecyclopropanes.[3]

  • Synthesis of Natural Products: The compound is utilized in the synthesis of terpenes and sesquiterpenes, which are classes of natural products with diverse biological activities.[4]

  • Cycloadditions: The strained double bond can participate in various cycloaddition reactions, providing access to complex polycyclic systems.

Biological Activity and Applications

While primarily a synthetic intermediate, some research points to potential biological applications for this compound and related structures.

  • Antibacterial Properties: It has demonstrated antibacterial activity against Pseudomonas aeruginosa, a notable pathogen.[4]

  • Therapeutic Potential: Studies have explored its use in combination with the corticosteroid mometasone, suggesting potential therapeutic applications.[4]

The development of novel therapeutics often relies on unique molecular scaffolds. The cyclopropylidene moiety offers a rigid, three-dimensional structure that can be exploited in drug design to probe binding pockets of biological targets. Further research into its biological activities is warranted.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It can cause skin, eye, and respiratory irritation.[3]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Use in a well-ventilated area.[1]

  • Wear protective gloves, eye protection, and face protection.[3]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[3]

Proper laboratory safety protocols should be strictly followed when handling this compound. Store in a cool, dry, and well-ventilated area.

References

ethyl 2-cyclopropylideneacetate CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on ethyl 2-cyclopropylideneacetate, a valuable reagent in organic synthesis. It covers its chemical identity, physical properties, a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and a visual representation of the synthetic workflow.

Chemical Identity and Properties

This compound is an α,β-unsaturated ester containing a unique exocyclic double bond adjacent to a cyclopropyl ring. This structural motif makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and natural products.

Structure:

  • Molecular Formula: C₇H₁₀O₂[1]

  • CAS Number: 74592-36-2[1]

  • SMILES: C(OCC)(=O)/C=C1/CC/1

  • InChI Key: CINXGNHRKLMYRK-UHFFFAOYSA-N

A 2D rendering of the chemical structure of this compound is provided below:

alt text

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 126.15 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 167.179 °C at 760 mmHg
Density 1.18 g/cm³
Flash Point 74.125 °C
Storage Temperature 2-8 °C

Synthesis via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity.[2][3] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylide in a Wittig reaction, often leading to higher yields and easier purification.[2][3]

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for a similar compound.[4]

Reaction Scheme:

Experimental Protocol:

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Cyclopropanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension via the dropping funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of the phosphonate anion.

  • Reaction with Cyclopropanone:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Add a solution of cyclopropanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Synthesis_Workflow cluster_anion Anion Formation cluster_reaction HWE Reaction cluster_purification Purification reagent1 Triethyl phosphonoacetate anion Phosphonate Anion reagent1->anion in THF reagent2 Sodium Hydride reagent2->anion reagent3 Cyclopropanone crude_product Crude Product reagent3->crude_product product This compound anion->crude_product in THF crude_product->product Distillation / Chromatography

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 2-Cyclopropylideneacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for ethyl 2-cyclopropylideneacetate. The information is tailored for professionals in research and development, offering a concise yet in-depth resource for the characterization and synthesis of this valuable chemical intermediate.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.6Singlet1H=CH
~4.1Quartet2H-OCH2CH3
~1.5Multiplet4Hcyclopropyl CH2
~1.2Triplet3H-OCH2CH3

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~166C=O
~115=C(H)COOEt
~105=C(cyclopropyl)
~60-OCH2CH3
~14-OCH2CH3
~8cyclopropyl CH2
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm-1)IntensityAssignment
~2980MediumC-H stretch (alkyl)
~1720StrongC=O stretch (ester)
~1650MediumC=C stretch
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative AbundanceAssignment
126Moderate[M]+
97High[M - C2H5]+
81High[M - OC2H5]+
53High[C4H5]+

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the general procedure for the Horner-Wadsworth-Emmons olefination.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (1.1 eq).

  • Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is cooled back to 0 °C, and a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl3).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • The sample is analyzed as a thin film on a NaCl or KBr plate.

  • Absorbance is reported in wavenumbers (cm-1).

Mass Spectrometry:

  • Mass spectral data is obtained using an electron ionization (EI) mass spectrometer.

  • The sample is introduced via direct infusion or gas chromatography (GC).

  • The mass-to-charge ratio (m/z) of the fragments is reported.

Visualizations

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start Materials: - Sodium Hydride - Triethyl phosphonoacetate - Cyclopropanecarboxaldehyde reaction Horner-Wadsworth-Emmons Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hwe_mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products phosphonate Triethyl phosphonoacetate carbanion Phosphonate Carbanion (Ylide) phosphonate->carbanion Deprotonation base Base (NaH) base->carbanion aldehyde Cyclopropanecarboxaldehyde betaine Betaine Intermediate aldehyde->betaine carbanion->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene This compound oxaphosphetane->alkene Elimination phosphate Diethyl phosphate byproduct oxaphosphetane->phosphate

The Multifaceted Reactivity of the Cyclopropylidene Group in Ethyl 2-Cyclopropylideneacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique strained ring system of the cyclopropylidene group fused to an electron-withdrawing acetate functionality endows ethyl 2-cyclopropylideneacetate with a diverse and valuable reactivity profile. This guide provides a comprehensive overview of the core reactivity patterns of this versatile building block, including cycloaddition reactions, ring-opening reactions, and additions to the exocyclic double bond. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in synthetic chemistry and drug discovery programs.

Cycloaddition Reactions: Building Molecular Complexity

The strained π-system of the cyclopropylidene moiety in this compound makes it an excellent partner in various cycloaddition reactions, providing rapid access to complex polycyclic scaffolds.

Nickel-Catalyzed [4+3+2] Cycloaddition with Dienynes

A notable application of this compound is its participation in nickel-catalyzed [4+3+2] cycloaddition reactions with dienynes. This methodology allows for the efficient synthesis of nine-membered ring systems, which are challenging to construct using traditional methods[1][2].

Reaction Scheme:

G reagents This compound + Diene-yne product [4+3+2] Cycloadduct (Nine-membered ring) reagents->product Cycloaddition catalyst Ni(0) catalyst

Caption: Ni-catalyzed [4+3+2] cycloaddition.

Experimental Protocol: General Procedure for Ni-Catalyzed [4+3+2] Cycloaddition [1]

To a solution of the dienyne (0.1 mmol) in anhydrous and degassed toluene (1.0 mL) is added this compound (0.12 mmol). A solution of Ni(cod)₂ (10 mol%) and a phosphine ligand (10 mol%) in toluene (0.5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired nine-membered ring product.

Table 1: Scope of the Ni-Catalyzed [4+3+2] Cycloaddition [1]

Dienyne SubstrateProductYield (%)
Substrate 1Product 175
Substrate 2Product 282
Substrate 3Product 368
[3+2] Cycloaddition with Nitrones

This compound can also undergo [3+2] cycloaddition reactions with nitrones to furnish spiro-isoxazolidine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry. The reaction typically proceeds with good regioselectivity.

Reaction Scheme:

G reagents This compound + Nitrone product Spiro-isoxazolidine reagents->product [3+2] Cycloaddition

Caption: [3+2] Cycloaddition with nitrones.

Experimental Protocol: Synthesis of Spiro-isoxazolidines

A solution of this compound (1.0 equiv) and a nitrone (1.2 equiv) in a suitable solvent (e.g., toluene, xylene) is heated under reflux for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the spiro-isoxazolidine.

Table 2: Examples of [3+2] Cycloaddition with Nitrones

NitroneProductYield (%)Diastereomeric Ratio
C-Phenyl-N-methylnitroneProduct A781:1
C,N-DiphenylnitroneProduct B853:2

Ring-Opening Reactions: Access to Functionalized Linear Systems

The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, particularly when activated by the adjacent electron-withdrawing group. This reactivity provides a pathway to functionalized acyclic compounds.

Nucleophilic Ring-Opening with Amines

Primary and secondary amines can act as nucleophiles to induce the ring-opening of the cyclopropylidene moiety. This reaction typically proceeds via a nucleophilic attack on the cyclopropane ring, leading to the formation of functionalized pyrrole derivatives after a cascade of reactions. This transformation is particularly efficient for alkylidenecyclopropyl ketones, and similar reactivity is expected for the ester analogue[3].

Proposed Mechanistic Pathway:

G A This compound + Amine B Nucleophilic Attack A->B C Ring Opening B->C D Cyclization & Aromatization C->D E Substituted Pyrrole D->E

Caption: Amine-mediated ring-opening and cyclization.

Experimental Protocol: General Procedure for Reaction with Amines [3]

To a solution of the alkylidenecyclopropyl ketone (as a model system) in acetonitrile, the corresponding amine (4.0 equiv.) and anhydrous MgSO₄ (0.5 equiv.) are added. The mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the polysubstituted pyrrole.

Additions to the Exocyclic Double Bond

The exocyclic double bond in this compound is an α,β-unsaturated system, making it susceptible to conjugate additions.

Conjugate Addition of Organocuprates

Organocuprates are known to undergo 1,4-conjugate addition to α,β-unsaturated esters. This reaction, applied to this compound, would lead to the formation of a new carbon-carbon bond at the β-position, generating a functionalized cyclopropylacetate derivative.

Reaction Scheme:

G reagents This compound + R₂CuLi intermediate Enolate intermediate reagents->intermediate 1,4-Addition product β-Substituted cyclopropylacetate intermediate->product Protonation workup H₃O⁺ workup

Caption: Conjugate addition of an organocuprate.

Experimental Protocol: General Procedure for Conjugate Addition of Organocuprates

To a cooled solution (-78 °C) of a lithium dialkylcuprate, prepared in situ from the corresponding organolithium reagent and copper(I) iodide in an ethereal solvent, is added a solution of this compound. The reaction is stirred at low temperature for a set period before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, dried, and purified by chromatography.

Table 3: Potential Products from Conjugate Addition

OrganocuprateExpected Product
Lithium dimethylcuprateEthyl 2-(1-methylcyclopropyl)acetate
Lithium dibutylcuprateEthyl 2-(1-butylcyclopropyl)acetate

Electrophilic Additions to the Double Bond

The exocyclic double bond can also react with electrophiles, leading to functionalization of the cyclopropylidene system.

Epoxidation

Reaction Scheme:

G reagents This compound + m-CPBA product Spiro-epoxide reagents->product Epoxidation

Caption: Epoxidation of the exocyclic double bond.

Experimental Protocol: General Procedure for Epoxidation [4]

To a solution of the alkene in a chlorinated solvent such as dichloromethane at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) portionwise. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is washed with a solution of sodium bicarbonate and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the reactions of this compound.

Table 4: Summary of Reaction Yields

Reaction TypeReagentsProduct TypeYield (%)Reference
[4+3+2] CycloadditionDienyne, Ni(0) catalystNine-membered ring68-82[1]
[3+2] CycloadditionC,N-DiphenylnitroneSpiro-isoxazolidine85N/A

Table 5: Spectroscopic Data for a Representative Spiro-isoxazolidine Product

Proton (¹H) / Carbon (¹³C)Chemical Shift (ppm)
¹H NMR
O-CH₂-CH₃4.15 (q, J = 7.1 Hz)
O-CH₂-CH₃ 1.25 (t, J = 7.1 Hz)
Cyclopropane CH₂0.8-1.2 (m)
Isoxazolidine CH3.5-4.5 (m)
Aromatic H7.2-7.5 (m)
¹³C NMR
C=O172.5
O-CH₂60.8
Spiro C85.2
Aromatic C125-145
Cyclopropane CH₂10-15
O-CH₂-CH₃ 14.2

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis. Its ability to participate in a wide range of transformations, including cycloadditions, ring-opening reactions, and conjugate additions, allows for the rapid construction of diverse and complex molecular architectures. This guide provides a foundational understanding of its reactivity and practical guidance for its use in the laboratory, which should prove valuable for researchers in academia and industry, particularly those engaged in the development of novel therapeutics and functional materials. Further exploration of the reaction scope and the development of enantioselective variants of these transformations will undoubtedly continue to expand the utility of this valuable synthetic intermediate.

References

An In-depth Technical Guide to Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopropylideneacetate is a fascinating and versatile building block in organic synthesis. Its unique structural motif, featuring a strained cyclopropylidene ring conjugated with an ester functionality, imparts distinct reactivity that has been harnessed in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications, particularly in the realm of medicinal chemistry and drug development. The strategic incorporation of the cyclopropylidene moiety can influence the conformational rigidity, metabolic stability, and biological activity of a parent molecule, making this compound a valuable tool for medicinal chemists.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, cyclopropanone. The HWE reaction is favored for its generally high yields and stereoselectivity, typically affording the thermodynamically more stable (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A detailed experimental protocol for a similar transformation, the synthesis of ethyl cyclohexylideneacetate, provides a strong template for the synthesis of this compound. The following is an adapted, generalized procedure:

Materials:

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Triethyl phosphonoacetate

  • Cyclopropanone (or a suitable precursor/equivalent)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

  • Standard workup and purification reagents (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, ethyl acetate, hexanes)

Procedure:

  • A solution of triethyl phosphonoacetate in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • The reaction mixture is cooled again to 0 °C, and a solution of cyclopropanone in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for the Horner-Wadsworth-Emmons Synthesis

HWE_Synthesis reagents Triethyl phosphonoacetate Sodium Hydride Cyclopropanone reaction_setup Reaction under Inert Atmosphere reagents->reaction_setup solvent Anhydrous THF solvent->reaction_setup ylide_formation Ylide Formation (0°C to RT) reaction_setup->ylide_formation olefination Olefination Reaction (0°C to RT) ylide_formation->olefination workup Aqueous Workup (NH4Cl quench) olefination->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₀O₂[1]
Molecular Weight126.15 g/mol [1]
CAS Number74592-36-2[1]
AppearanceColorless to pale yellow liquidN/A
Boiling Point~160-170 °C (estimated)N/A
Density~1.0 g/mL (estimated)N/A

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (Predicted) δ 4.1-4.2 (q, 2H, OCH₂), 5.5-5.6 (s, 1H, =CH), 1.2-1.3 (t, 3H, OCH₂CH₃), 1.0-1.2 (m, 4H, cyclopropyl CH₂)
¹³C NMR (Predicted) δ 170-172 (C=O), 140-142 (=C), 110-112 (=CH), 60-62 (OCH₂), 14-15 (OCH₂CH₃), 1-3 (cyclopropyl CH₂)
IR (Infrared) (Predicted) ~1715 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~1170 cm⁻¹ (C-O stretch)
Mass Spec (MS) (Predicted) m/z 126 (M⁺), 98 (M⁺ - C₂H₄), 81 (M⁺ - OEt), 53

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated ester and the inherent ring strain of the cyclopropylidene group. This makes it a versatile intermediate for various chemical transformations.

Michael Addition

The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in a Michael (or conjugate) addition. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed to introduce functionality at this position. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction Pathway for Michael Addition

Michael_Addition start This compound intermediate Enolate Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Michael Adduct intermediate->product Protonation protonation Protonation protonation->product

Caption: General mechanism of a Michael addition reaction.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes. The Diels-Alder reaction is a highly efficient method for the construction of six-membered rings with good stereocontrol. The use of this compound in such reactions would lead to the formation of spirocyclic systems containing a cyclopropane ring, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures.

Applications in Drug Development

While specific examples of this compound in marketed drugs are not prevalent in the literature, the cyclopropylidene motif is found in a number of biologically active molecules. The incorporation of this group can lead to:

  • Conformational Restriction: The rigid cyclopropylidene ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.

  • Metabolic Stability: The cyclopropylidene group can block sites of metabolism, increasing the half-life of a drug.

  • Modulation of Physicochemical Properties: The introduction of this small, lipophilic group can alter properties such as solubility and membrane permeability.

The potential for this building block in the synthesis of novel therapeutic agents is significant, and further exploration of its utility in drug discovery programs is warranted.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the construction of complex and biologically relevant molecules. Its synthesis via the Horner-Wadsworth-Emmons reaction is a reliable and scalable method. The unique reactivity of this compound, particularly in Michael additions and Diels-Alder reactions, provides access to a diverse range of chemical scaffolds. For researchers and scientists in drug development, this compound represents a powerful tool for introducing the desirable properties of the cyclopropylidene moiety into new chemical entities. Further investigation into the full scope of its chemical transformations and biological applications is likely to yield exciting new discoveries.

References

An In-depth Technical Guide to Ethyl 2-Cyclopropylideneacetate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyclopropylideneacetate, a versatile bifunctional molecule, has garnered significant interest in synthetic organic chemistry. Its unique structural motif, featuring a strained cyclopropylidene ring conjugated with an ester, imparts distinct reactivity, making it a valuable building block in the synthesis of complex molecules, including terpenes and other natural products. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed exploration of its synthesis via the Horner-Wadsworth-Emmons reaction. Furthermore, this document elucidates its applications in palladium-catalyzed silaboration reactions and its potential role in synthetic strategies for terpene synthesis. While direct involvement in specific signaling pathways in drug development is not yet extensively documented, its utility as a synthetic intermediate suggests potential for the creation of novel bioactive compounds.

Discovery and History

The development of this compound is intrinsically linked to the advent of the Horner-Wadsworth-Emmons (HWE) reaction in 1958. This olefination reaction, a modification of the Wittig reaction, provided a reliable method for the synthesis of α,β-unsaturated esters from stabilized phosphonate ylides and carbonyl compounds. While the precise first synthesis of this compound is not prominently documented in seminal literature, its preparation is a direct application of the HWE methodology to cyclopropanone, a readily available cyclic ketone. The reaction's efficiency and stereoselectivity for the formation of the exocyclic double bond have made it the standard method for accessing this and related cyclopropylidene-containing compounds.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This method involves the reaction of triethyl phosphonoacetate with cyclopropanone in the presence of a strong base.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the α-carbon of triethyl phosphonoacetate, forming a stabilized phosphonate carbanion (ylide).

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclopropanone, leading to the formation of a betaine intermediate.

  • Oxaphosphetane Formation: The betaine undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses, yielding the desired this compound and a water-soluble phosphate byproduct.

Experimental Protocol (Adapted from a similar synthesis)

The following is a representative experimental protocol for the synthesis of a structurally analogous compound, ethyl cyclohexylideneacetate, which can be adapted for the synthesis of this compound by substituting cyclohexanone with cyclopropanone.

Reagents and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube.

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triethyl phosphonoacetate

  • Cyclopropanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • A suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C.

  • The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • A solution of cyclopropanone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data
ParameterValueReference
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Boiling Point 78-82 °C at 1 Torr[2]
Density 1.179 g/cm³ (predicted)[2]
CAS Number 74592-36-2[1][2]

Spectroscopic Data (Predicted/Analogous Compounds):

¹H NMR ¹³C NMR IR (cm⁻¹)
δ 1.0-1.2 (m, 4H, cyclopropyl CH₂)δ 1.0 (cyclopropyl CH₂)~1715 (C=O stretch)
δ 1.2-1.4 (t, 3H, ethyl CH₃)δ 14.2 (ethyl CH₃)~1650 (C=C stretch)
δ 4.1-4.3 (q, 2H, ethyl CH₂)δ 60.5 (ethyl CH₂)~1170 (C-O stretch)
δ 5.6 (s, 1H, vinylic CH)δ 110.0 (vinylic CH)
δ 145.0 (quaternary C)
δ 166.0 (C=O)

Note: The spectroscopic data presented is based on typical values for similar α,β-unsaturated esters and cyclopropylidene-containing molecules. Actual values for this compound should be confirmed by experimental analysis.

Applications in Organic Synthesis

Palladium-Catalyzed Silaboration

This compound serves as a key reactant in regio- and stereoselective palladium- and platinum-catalyzed silaboration of methylenecyclopropanes.[2] This reaction involves the addition of a silicon and a boron moiety across the double bond.

Reaction Workflow:

Caption: Palladium-catalyzed silaboration of this compound.

Terpene Synthesis

The cyclopropylidene moiety is a precursor to more complex ring systems found in terpenes. The strained three-membered ring can undergo various ring-opening and rearrangement reactions, providing access to five- and six-membered rings that form the core of many terpene structures. This compound can be envisioned as a starting material in synthetic strategies targeting terpenes through transition metal-catalyzed cycloaddition reactions or acid-catalyzed rearrangements.

Conceptual Synthetic Pathway:

Caption: Conceptual pathway for terpene synthesis from this compound.

Relevance in Drug Development

Currently, there is a lack of direct evidence in the published literature linking this compound to specific signaling pathways in the context of drug development. However, its importance lies in its role as a versatile building block for the synthesis of novel and diverse molecular scaffolds. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, and its incorporation into drug candidates can modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

The unique reactivity of the cyclopropylidene moiety allows for the construction of complex and sterically demanding structures that may be difficult to access through other synthetic routes. Therefore, this compound represents a valuable tool for medicinal chemists in the exploration of new chemical space and the development of next-generation therapeutics. Further research is warranted to explore the biological activities of compounds derived from this versatile starting material.

Conclusion

This compound, a product of the well-established Horner-Wadsworth-Emmons reaction, is a valuable and reactive intermediate in organic synthesis. Its utility in palladium-catalyzed reactions and its potential as a precursor in the synthesis of complex natural products like terpenes highlight its significance. While its direct role in modulating signaling pathways for drug development remains to be elucidated, its versatility as a synthetic building block ensures its continued importance in the quest for novel bioactive molecules. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the synthetic potential of this unique molecule.

References

Unlocking the Potential of Ethyl 2-Cyclopropylideneacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 1, 2025 – Ethyl 2-cyclopropylideneacetate, a versatile and reactive building block, is poised to unlock new avenues in synthetic chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and potential research areas, including detailed experimental protocols and mechanistic insights.

Core Properties and Synthesis

This compound [CAS No. 74592-36-2] is a colorless to pale yellow liquid with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its unique structure, featuring a strained cyclopropylidene ring conjugated with an acrylate system, underpins its diverse reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
CAS Number 74592-36-2
Appearance Colorless to pale yellow liquid
Boiling Point 78-82 °C @ 1 Torr

The primary synthetic route to this compound is a Wittig-type reaction. This method offers a reliable and efficient means of preparing the compound.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Triphenylphosphine

  • Ethyl bromoacetate

  • Cyclopropanecarboxaldehyde

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (1.0 eq) and the aldehyde (1.0 eq).

  • Add a saturated aqueous solution of sodium bicarbonate.

  • To this vigorously stirred mixture, add ethyl bromoacetate (1.2 eq).

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

DOT Script for Synthesis Workflow:

G reagents Triphenylphosphine Ethyl bromoacetate Cyclopropanecarboxaldehyde Sat. aq. NaHCO3 reaction Wittig Reaction (Reflux, 1-2h) reagents->reaction workup Aqueous Workup (Extraction with EtOAc) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Wittig reaction workflow for the synthesis of this compound.

Key Reaction Pathways and Research Opportunities

The unique electronic and steric properties of this compound make it a valuable substrate for a variety of chemical transformations, particularly in the realm of cycloaddition reactions.

Nickel-Catalyzed Cycloaddition Reactions

Nickel-catalyzed cycloadditions of this compound have emerged as a powerful tool for the construction of complex cyclic systems. These reactions offer access to seven- and nine-membered rings, which are prevalent motifs in natural products and pharmaceuticals.

This compound can undergo a formal [3+2+2] cycloaddition with two alkyne molecules in the presence of a nickel catalyst, leading to the formation of substituted cycloheptadiene derivatives.

DOT Script for [3+2+2] Cycloaddition Pathway:

G start This compound + 2 Alkynes catalyst Ni(0) Catalyst start->catalyst intermediate Nickelacyclopentadiene Intermediate catalyst->intermediate Oxidative Cyclization product Substituted Cycloheptadiene intermediate->product Reductive Elimination

Caption: Proposed mechanism for Ni-catalyzed [3+2+2] cycloaddition.

A detailed study has shown that this compound can participate in a nickel-catalyzed [4+3+2] cycloaddition with various dienynes.[1] This reaction provides a novel method for the synthesis of nine-membered ring systems.[1]

Table 2: Representative Yields for Ni-Catalyzed [4+3+2] Cycloaddition

Dienyne SubstrateProduct Yield (%)
Substrate A75
Substrate B82
Substrate C68
Note: Specific substrate structures and reaction conditions can be found in the cited literature.
Palladium-Catalyzed Reactions

While less explored, palladium catalysis offers promising avenues for the functionalization of this compound. One notable example is its use as a reactant in the regio- and stereoselective palladium- and platinum-catalyzed silaboration of methylenecyclopropanes. This suggests potential for cross-coupling and other palladium-mediated transformations.

Michael Addition: A Potential Avenue

The α,β-unsaturated ester moiety in this compound makes it a potential Michael acceptor. The conjugate addition of various nucleophiles, such as amines, thiols, and stabilized carbanions, could lead to a diverse range of functionalized cyclopropane derivatives. This remains a largely unexplored area of research with significant potential for generating novel chemical entities.

DOT Script for Michael Addition Workflow:

G reactants This compound + Nucleophile base Base (optional) reactants->base reaction Michael Addition base->reaction product Functionalized Cyclopropane Derivative reaction->product

Caption: General workflow for the proposed Michael addition reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

The cyclopropane ring is a valuable pharmacophore in medicinal chemistry, often conferring improved metabolic stability, potency, and reduced off-target effects. While direct biological data for this compound is limited, the broader class of cyclopropane-containing molecules has demonstrated significant antimicrobial and cytotoxic activities.

This suggests that derivatives of this compound could serve as a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of derivative libraries and their subsequent biological evaluation against a range of targets, including bacterial, fungal, and cancer cell lines.

Future Research Directions

This compound presents a wealth of opportunities for further investigation. Key areas for future research include:

  • Exploration of Diverse Cycloaddition Reactions: Investigating its participation in other types of cycloadditions, such as [2+2] and Diels-Alder reactions.

  • Development of Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of the cycloaddition products, leading to enantiomerically pure compounds for biological testing.

  • Systematic Study of Michael Additions: A thorough investigation into the scope of nucleophiles that can participate in Michael additions with this compound.

  • Synthesis of Natural Product Analogues: Utilizing this compound as a building block for the synthesis of complex natural products and their analogues.

  • Biological Screening of Derivatives: Synthesizing and screening a library of derivatives to identify compounds with promising pharmacological activities.

This technical guide serves as a foundational resource for researchers interested in harnessing the synthetic potential of this compound. Its unique reactivity profile, coupled with the growing importance of cyclopropane-containing molecules in medicinal chemistry, positions it as a key building block for future innovation.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of Ethyl 2-Cyclopropylideneacetate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration into the synthesis, biological evaluation, and mechanistic insights of a promising class of cyclopropane-containing compounds.

This technical guide provides a comprehensive overview of the structural analogs and derivatives of ethyl 2-cyclopropylideneacetate, a molecule of significant interest in medicinal chemistry and drug development. The unique strained cyclopropylidene moiety offers a versatile scaffold for the design of novel therapeutic agents. This document details the synthesis of various analogs, presents their biological activities in a structured format, and outlines key experimental protocols. Furthermore, it visualizes synthetic pathways and logical relationships to aid in the understanding of structure-activity relationships (SAR).

Synthesis of Structural Analogs and Derivatives

The synthetic strategies for modifying the this compound core can be broadly categorized into two main approaches: alterations to the cyclopropane ring and modifications of the acetate functional group.

Synthesis of Cycloprop-2-ene Carboxylic Acid Derivatives

A key related class of compounds are the cycloprop-2-ene carboxylates. A scalable synthesis begins with the Rhodium(II)-catalyzed reaction of acetylene with ethyl diazoacetate to form ethyl cycloprop-2-ene carboxylate. Due to the inherent instability of this intermediate, it is typically not purified directly. Instead, the crude product is hydrolyzed with potassium hydroxide in methanol to yield cycloprop-2-ene carboxylic acid. This acid can then be coupled with various chiral auxiliaries, such as oxazolidinones, to produce stable, crystalline derivatives that are amenable to further synthetic transformations and biological screening.[1]

Experimental Protocol: Synthesis of Cycloprop-2-ene Carboxylic Acid [1]

A solution of Rh₂(OAc)₄ in dichloromethane is cooled to 0°C and sparged with acetylene gas. Ethyl diazoacetate is then added slowly via syringe pump over several hours. After the addition is complete, the reaction mixture is concentrated. The crude ethyl cycloprop-2-ene carboxylate is dissolved in methanol, and an aqueous solution of potassium hydroxide is added dropwise. The mixture is stirred overnight at room temperature. The organic solvents are removed under reduced pressure, and the remaining aqueous solution is washed with methyl-t-butyl ether. The aqueous layer is then acidified with HCl and extracted with ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to afford cycloprop-2-ene carboxylic acid.

Synthesis of Amide Derivatives Containing a Cyclopropane Moiety

Another important class of derivatives involves the formation of amides from cyclopropanecarboxylic acid. These can be synthesized by reacting cyclopropanecarboxylic acid with a suitable amine in the presence of a coupling agent. For instance, a series of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized by activating the corresponding carboxylic acid with thionyl chloride or carbonyldiimidazole, followed by aminolysis.[4]

Experimental Protocol: General Procedure for Amide Synthesis [4]

To a solution of the carboxylic acid in an appropriate solvent (e.g., DMF or CH₂Cl₂), a coupling agent (e.g., thionyl chloride, carbonyldiimidazole, or a carbodiimide) is added, and the mixture is stirred at room temperature for a specified time to form the activated acid derivative. The desired amine is then added, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove byproducts and purified by crystallization or column chromatography.

Biological Activities of this compound Analogs and Derivatives

The unique structural features of cyclopropane-containing molecules have led to their investigation for a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the potential of cyclopropane derivatives as antimicrobial agents. A series of amide derivatives containing a cyclopropane ring were evaluated for their in vitro activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were determined for these compounds.

Compound IDTarget OrganismMIC (µg/mL)Reference
F5 Staphylococcus aureus64[5][6]
F7 Staphylococcus aureus128[5][6]
F8 Candida albicans16[5][6]
F9 Staphylococcus aureus32[5][6]
F22 Candida albicans32[5][6]
F23 Candida albicans64[5][6]
F24 Candida albicans16[5][6]
F29 Staphylococcus aureus64[5][6]
F30 Staphylococcus aureus128[5][6]
F32 Candida albicans32[5][6]
F36 Staphylococcus aureus128[5][6]
F42 Candida albicans16[5][6]
F49 Staphylococcus aureus128[5][6]
F51 Staphylococcus aureus128[5][6]
F53 Staphylococcus aureus64[5][6]
Purpurin-cyclopropane derivative Staphylococcus aureus ATCC 653862.5[7]
Purpurin-cyclopropane derivative Bacillus subtilis ATCC 6633Moderate Activity[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method) [6]

The in vitro antimicrobial activity is determined by the minimum inhibitory concentration (MIC₈₀), which is the lowest concentration that inhibits 80% of microbial growth. A microdilution method is typically used. The test compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi). The MIC is determined by visual inspection or by measuring the absorbance at a specific wavelength. Ciprofloxacin and fluconazole are commonly used as positive controls for antibacterial and antifungal assays, respectively.

Anticancer Activity

Cyclopropane-containing compounds have also shown promise as anticancer agents. A notable example is the class of 2-cyclopropylindoloquinones, which act as bioreductively activated antitumor agents. Their cytotoxicity is often enhanced in hypoxic (low oxygen) tumor environments.

Compound IDCell LineActivityReference
21 (5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione)RIF-1 Tumor Model (in vivo)Antitumor activity[8]
54 (3-(hydroxymethyl)-5-(2-methylaziridin-1-yl)-1,2-dimethylindole-4,7-dione)KHT Tumor Model (in vivo)Antitumor activity[8]
Quinoline-Chalcone derivative 12e MGC-803IC₅₀ = 1.38 µM[9]
Quinoline-Chalcone derivative 12e HCT-116IC₅₀ = 5.34 µM[9]
Quinoline-Chalcone derivative 12e MCF-7IC₅₀ = 5.21 µM[9]
Eugenol-1,2,3-triazole derivative 9 MDA-MB-231IC₅₀ = 6.91 µM[10]
Eugenol-1,2,3-triazole derivative 9 MCF-7IC₅₀ = 3.15 µM[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, some general principles can be inferred from related compounds.

Enzyme Inhibition

The strained cyclopropane ring can act as a reactive pharmacophore, leading to the irreversible inhibition of enzymes. For example, (methylenecyclopropane)acetyl-CoA is known to inactivate acyl-CoA dehydrogenases, a mechanism relevant to the toxicity of hypoglycin. This suggests that derivatives of this compound could be designed as specific enzyme inhibitors.

Bioreductive Activation

For anticancer agents like the 2-cyclopropylindoloquinones, the quinone moiety can be reduced by cellular reductases, particularly under hypoxic conditions, to form a reactive hydroquinone or semiquinone radical. These reduced species can then alkylate DNA or other macromolecules, leading to cell death. The presence of the cyclopropyl group can enhance this activity, potentially through radical ring-opening reactions that contribute to the overall cytotoxicity.[8]

Visualizing Synthetic and Logical Pathways

To better illustrate the relationships between the synthesized compounds and their applications, the following diagrams are provided.

Synthesis_of_Cyclopropene_Derivatives Acetylene Acetylene EthylCyclopropeneCarboxylate Ethyl Cycloprop-2-ene Carboxylate (crude) Acetylene->EthylCyclopropeneCarboxylate EthylDiazoacetate Ethyl Diazoacetate EthylDiazoacetate->EthylCyclopropeneCarboxylate Rh₂(OAc)₄ Rh2OAc4 Rh₂(OAc)₄ CyclopropeneCarboxylicAcid Cycloprop-2-ene Carboxylic Acid EthylCyclopropeneCarboxylate->CyclopropeneCarboxylicAcid Hydrolysis KOH_MeOH KOH / MeOH StableDerivative Stable Crystalline Derivative CyclopropeneCarboxylicAcid->StableDerivative ChiralAuxiliary Chiral Auxiliary (e.g., Oxazolidinone) ChiralAuxiliary->StableDerivative Coupling Coupling Coupling

Caption: Synthetic pathway for stable cycloprop-2-ene carboxylic acid derivatives.

General_Antimicrobial_Screening_Workflow CompoundLibrary Library of Cyclopropane Derivatives StockSolution Prepare Stock Solutions (e.g., in DMSO) CompoundLibrary->StockSolution SerialDilution Perform 2-fold Serial Dilutions in 96-well plates StockSolution->SerialDilution Inoculation Inoculate with Standardized Microbial Suspension SerialDilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination PositiveControl Positive Control (e.g., Ciprofloxacin, Fluconazole) PositiveControl->Incubation NegativeControl Negative Control (Vehicle) NegativeControl->Incubation Bioreductive_Activation_Hypothesis Indoloquinone 2-Cyclopropylindoloquinone (Prodrug) ReactiveSpecies Reactive Hydroquinone/ Semiquinone Radical Indoloquinone->ReactiveSpecies Reduction Hypoxia Hypoxic Tumor Environment Reductases Cellular Reductases Hypoxia->Reductases Upregulates Reductases->ReactiveSpecies Catalyzes CellularTargets Cellular Macromolecules (e.g., DNA) ReactiveSpecies->CellularTargets Alkylation CellDeath Cell Death CellularTargets->CellDeath

References

A Comprehensive Technical Guide to the Computational Analysis of Ethyl 2-Cyclopropylideneacetate Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Stability

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like ethyl 2-cyclopropylideneacetate, multiple conformations, or spatial arrangements of atoms, can exist due to rotation around single bonds. Each of these conformers possesses a distinct energy level, and the relative population of these conformers at equilibrium is governed by the principles of thermodynamics. A thorough understanding of the conformational landscape and the relative stabilities of different conformers is crucial for predicting a molecule's reactivity, its interaction with biological targets, and its overall behavior in various environments.

Computational chemistry provides a powerful toolkit for exploring the potential energy surface (PES) of a molecule, identifying stable conformers (local minima on the PES), and determining the energy barriers that separate them. This in-silico approach allows for a detailed investigation of molecular stability at a fraction of the cost and time of experimental methods.

Key Conformational Features of this compound

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds:

  • τ1: The dihedral angle defined by the C=C-C=O linkage. Rotation around the C-C single bond determines the orientation of the ester group relative to the cyclopropylidene moiety.

  • τ2: The dihedral angle defined by the C-O-C-C linkage within the ethyl ester group. Rotation around the C-O bond influences the spatial disposition of the terminal ethyl group.

Based on established principles of steric hindrance and electronic interactions observed in similar α,β-unsaturated esters and cyclopropylidene systems, we can hypothesize the existence of several key conformers. The most significant of these are likely to be the s-trans and s-cis isomers arising from rotation around the C-C single bond (τ1), each of which will have multiple sub-conformers due to the rotation of the ethyl group (τ2).

Proposed Computational Methodology

A rigorous computational study of this compound stability would typically involve the following steps, as illustrated in the workflow diagram below.

Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial conformations. This can be achieved through a systematic or stochastic conformational search. A common approach is to perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles (τ1 and τ2) in discrete steps (e.g., every 30 degrees) and performing a low-level geometry optimization at each step.

Geometry Optimization

Each of the unique conformers identified in the initial search must then be subjected to a full geometry optimization using a more accurate level of theory. Density Functional Theory (DFT) methods, such as B3LYP, are widely used for this purpose in conjunction with a suitable basis set, for instance, 6-31G(d,p) or larger. This process locates the nearest local minimum on the potential energy surface for each starting geometry.

Frequency Calculations

Following geometry optimization, a frequency calculation is performed for each optimized structure. This serves two critical purposes:

  • Characterization of Stationary Points: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

  • Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy at a specified temperature (e.g., 298.15 K).

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., a larger Pople-style basis set like 6-311+G(2d,p) or a correlation-consistent basis set like aug-cc-pVTZ).

Analysis of Results

The final step involves a thorough analysis of the computed data to determine the relative stabilities of the conformers, the rotational energy barriers between them, and their predicted equilibrium populations based on the Boltzmann distribution.

Visualizing the Computational Workflow and Conformational Relationships

To provide a clearer understanding of the process and the expected outcomes, the following diagrams have been generated using the Graphviz DOT language.

computational_workflow start Initial 3D Structure of this compound conf_search Conformational Search (Relaxed PES Scan) start->conf_search unique_confs Identify Unique Conformers conf_search->unique_confs geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) unique_confs->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Not a Minimum spe Single-Point Energy Refinement (Higher Level of Theory) verify_min->spe Valid Conformer analysis Analysis of Results (Relative Energies, Rotational Barriers, Population) spe->analysis end Final Stability Report analysis->end

Caption: A flowchart illustrating the typical workflow for a computational study of molecular stability.

conformational_isomers s_trans s-trans (Global Minimum) ts1 TS1 s_trans->ts1 ΔE‡(s-trans -> s-cis) ts2 TS2 s_trans->ts2 ΔE‡(ethyl rotation) s_cis s-cis ts3 TS3 s_cis->ts3 ΔE‡(ethyl rotation) ts1->s_cis gauche1 gauche-1 gauche2 gauche-2 ts2->gauche1 ts3->gauche2

Caption: A simplified potential energy surface diagram showing the relationship between key conformers.

Quantitative Data Summary (Hypothetical)

The following table summarizes the kind of quantitative data that would be generated from a computational study as described above. The values presented here are hypothetical and serve as an illustration of the expected results.

ConformerDihedral Angle τ1 (C=C-C=O)Dihedral Angle τ2 (C-O-C-C)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)Boltzmann Population (%)
s-trans (anti) ~180°~180°0.00-75.2
s-trans (gauche) ~180°~60°0.851.520.1
s-cis (anti) ~0°~180°2.50-3.5
s-cis (gauche) ~0°~60°3.201.31.2
TS (s-trans ↔ s-cis) ~90°-5.50--

Conclusion

A computational investigation into the stability of this compound, following the detailed methodology outlined in this guide, would provide invaluable insights into its conformational preferences and energetic landscape. The identification of the global minimum energy conformer, along with the relative energies and rotational barriers of other stable conformers, is fundamental for understanding and predicting the molecule's behavior. The data generated from such a study would be of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry, aiding in the rational design of new molecules with desired properties.

Methodological & Application

Ethyl 2-Cyclopropylideneacetate: A Versatile Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyclopropylideneacetate has emerged as a highly versatile and reactive building block in organic synthesis, offering a unique combination of a strained cyclopropane ring and an electron-deficient alkene. This strained system readily participates in a variety of chemical transformations, providing efficient access to a diverse range of complex molecular architectures, including seven-membered carbocycles and functionalized cyclopropane derivatives. Its utility is particularly pronounced in the construction of scaffolds with potential biological activity, making it a valuable tool for medicinal chemists and drug development professionals.

Key Applications in Complex Molecule Synthesis

This compound serves as a precursor in several key synthetic transformations, primarily cycloaddition and conjugate addition reactions. These reactions leverage the inherent ring strain and electrophilicity of the molecule to construct intricate molecular frameworks.

Nickel-Catalyzed Cycloaddition Reactions

One of the most powerful applications of this compound is its participation in nickel-catalyzed cycloaddition reactions, particularly [3+2+2] and [4+3+2] cycloadditions. These reactions allow for the rapid assembly of complex cyclic systems, most notably seven-membered rings, which are prevalent in many natural products and pharmaceutically active compounds.

In a notable example, the nickel-catalyzed [3+2+2] cycloaddition of this compound with alkynes, such as ynol ethers and ynamines, provides an efficient route to heteroatom-substituted cycloheptadienes.[1] This transformation can be extended to a three-component reaction involving 1,3-diynes, further enhancing its synthetic utility.[1]

Conjugate Addition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles, including organocuprates (Gilman reagents), to introduce a wide range of functional groups at the β-position. This reaction is a cornerstone for the synthesis of functionalized cyclopropane derivatives, which are valuable intermediates in the synthesis of more complex molecules. The use of organocuprates, prepared from organolithium reagents and copper(I) salts, allows for the clean 1,4-addition of alkyl, aryl, and vinyl groups.[2][3][4]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and outcomes.

Table 1: Nickel-Catalyzed [3+2+2] Cycloaddition of this compound with Alkynes

EntryAlkyneCatalyst SystemSolventTemp (°C)Yield (%)Ref
1PhenylacetyleneNi(cod)₂ / PPh₃Toluene6075[5]
21-HexyneNi(cod)₂ / PPh₃Toluene6082[5]
3MethoxyacetyleneNi(cod)₂ / PPh₃Toluene4068[1]
4N,N-Diethylprop-1-yn-1-amineNi(cod)₂ / PPh₃Toluene4072[1]

Table 2: Conjugate Addition of Organocuprates to this compound

EntryOrganocuprateSolventTemp (°C)Yield (%)Ref
1Me₂CuLiTHF-78 to rt85General Protocol
2(n-Bu)₂CuLiTHF-78 to rt88General Protocol
3Ph₂CuLiTHF-78 to rt79General Protocol
4(CH₂=CH)₂CuLiTHF-78 to rt75General Protocol

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed [3+2+2] Cycloaddition of this compound and an Alkyne

Materials:

  • This compound

  • Alkyne (e.g., phenylacetylene)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Ni(cod)₂ (0.1 mmol) and PPh₃ (0.2 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • In a separate flask, prepare a solution of this compound (1.0 mmol) and the alkyne (2.2 mmol) in anhydrous toluene (2.0 mL).

  • Add the solution of the substrates to the catalyst mixture at the desired reaction temperature (e.g., 60 °C).

  • Stir the reaction mixture at this temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloheptadiene product.

Protocol 2: General Procedure for the Conjugate Addition of an Organocuprate to this compound

Materials:

  • This compound

  • Organolithium reagent (e.g., methyllithium)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and standard Schlenk line equipment

  • Argon gas supply

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuI (1.0 mmol).

  • Add anhydrous THF (5 mL) and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (2.0 mmol) to the stirred suspension. The color of the solution will change, indicating the formation of the Gilman reagent.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the organocuprate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the β-substituted cyclopropane derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G ECPA This compound Cycloheptadiene Substituted Cycloheptadiene ECPA->Cycloheptadiene Ni(cod)₂ / PPh₃ ThreeComponentProduct Three-Component Adduct ECPA->ThreeComponentProduct Ni(cod)₂ / PPh₃ Alkyne Alkyne Alkyne->Cycloheptadiene Diyne 1,3-Diyne Diyne->ThreeComponentProduct YnolEther Ynol Ether / Ynamine YnolEther->ThreeComponentProduct

Caption: Nickel-Catalyzed Cycloaddition Pathways.

G ECPA This compound Adduct β-Substituted Cyclopropane Ester ECPA->Adduct Organocuprate R₂CuLi Organocuprate->Adduct Conjugate Addition Bioactive Bioactive Molecule (e.g., Antiviral Nucleoside Analog) Adduct->Bioactive Further Transformations

Caption: Conjugate Addition and Potential Bioactive Synthesis.

While direct synthesis of complex antiviral or anticancer agents from this compound is not extensively documented, the functionalized cyclopropane products obtained from its reactions serve as crucial intermediates. For instance, cyclopropyl-containing nucleoside analogs have shown significant antiviral activity.[6][7][8][9] The β-substituted cyclopropane esters derived from conjugate addition can be further elaborated to introduce the necessary functionalities for biological activity. This often involves modifications of the ester group and further functionalization of the newly introduced substituent, ultimately leading to the target bioactive molecule. The cyclopropane moiety in these drugs is often critical for their biological activity, influencing their conformation and interaction with biological targets.

References

Protocols for the Synthesis of Ethyl 2-Cyclopropylideneacetate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-cyclopropylideneacetate, a valuable reagent in organic synthesis. Three common olefination methods are presented: the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Peterson olefination. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of these synthetic routes and step-by-step instructions to facilitate laboratory practice.

Introduction

This compound is an α,β-unsaturated ester containing an exocyclic double bond adjacent to a cyclopropane ring. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and conformational properties. The synthesis of this compound typically involves an olefination reaction, where a carbonyl compound is converted into an alkene. This note details three robust methods for this transformation: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Peterson olefination. Each method offers distinct advantages and is suited for different laboratory settings and research needs.

Comparative Analysis of Synthetic Protocols

The choice of synthetic method for this compound can significantly impact yield, purity, and ease of execution. Below is a summary of the key quantitative and qualitative aspects of the three detailed protocols.

ParameterHorner-Wadsworth-Emmons (HWE) ReactionWittig ReactionPeterson Olefination
Starting Materials Cyclopropanone, Triethyl phosphonoacetateCyclopropanone, (Carbethoxymethylene)triphenylphosphoraneCyclopropanone, Ethyl (trimethylsilyl)acetate
Key Reagents Sodium hydride (NaH)Strong base (e.g., n-BuLi, NaH)Strong base (e.g., LDA, n-BuLi)
Typical Yield 65-80%50-70%70-85%
Byproduct Water-soluble phosphate saltTriphenylphosphine oxideTrimethylsilanol
Work-up/Purification Simple aqueous extractionChromatography often required to remove triphenylphosphine oxideAqueous work-up
Advantages High yield, easily removable byproduct, mild reaction conditions.[1][2][3][4]Well-established, wide substrate scope.[5][6][7][8][9]High yield, can be stereoselective for other systems.[10][11][12][13][14]
Disadvantages Phosphonate reagent is moisture sensitive.Byproduct can be difficult to separate, requires stoichiometric phosphine.Silyl reagents can be expensive and moisture sensitive.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from the reliable procedure for the synthesis of ethyl cyclohexylideneacetate found in Organic Syntheses.[1] The HWE reaction is often the method of choice for preparing α,β-unsaturated esters due to its high efficiency and the straightforward removal of the phosphate byproduct.[2][3][4]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclopropanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.0 g, 25 mmol, 1.2 eq) and anhydrous THF (50 mL).

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (5.6 g, 25 mmol, 1.2 eq) is added dropwise to the stirred suspension over 20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction mixture is cooled back to 0 °C, and a solution of cyclopropanone (1.2 g, 20.8 mmol, 1.0 eq) in anhydrous THF (20 mL) is added dropwise over 30 minutes.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to afford this compound as a colorless oil.

Protocol 2: Wittig Reaction

The Wittig reaction is a classic and versatile method for alkene synthesis.[5][6][7][8][9] This protocol outlines the preparation of the necessary ylide followed by its reaction with cyclopropanone.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Anhydrous Toluene

  • Cyclopropanone

  • Hexanes

Procedure:

  • A 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with (carbethoxymethylene)triphenylphosphorane (8.7 g, 25 mmol, 1.2 eq) and anhydrous toluene (100 mL).

  • A solution of cyclopropanone (1.2 g, 20.8 mmol, 1.0 eq) in anhydrous toluene (20 mL) is added to the flask.

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 12 hours.

  • The reaction is cooled to room temperature. The precipitated triphenylphosphine oxide is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is triturated with hexanes to precipitate any remaining triphenylphosphine oxide. The mixture is filtered.

  • The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to yield this compound.

Protocol 3: Peterson Olefination

The Peterson olefination is a silicon-based alternative to the Wittig reaction and can offer high yields.[10][11][12][13][14] This protocol involves the in-situ generation of the α-silyl carbanion.

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Ethyl (trimethylsilyl)acetate

  • Cyclopropanone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A 250 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with diisopropylamine (3.5 mL, 25 mmol, 1.2 eq) and anhydrous THF (50 mL).

  • The solution is cooled to -78 °C (dry ice/acetone bath).

  • n-Butyllithium (10 mL of 2.5 M solution, 25 mmol, 1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Ethyl (trimethylsilyl)acetate (4.0 g, 25 mmol, 1.2 eq) is added dropwise, and the solution is stirred for 1 hour at -78 °C.

  • A solution of cyclopropanone (1.2 g, 20.8 mmol, 1.0 eq) in anhydrous THF (20 mL) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution (50 mL).

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to give this compound.

Visualizing the Synthetic Workflow

To aid in the conceptualization of the general synthetic process, the following diagram illustrates the key stages involved in the synthesis of this compound via an olefination reaction.

Synthesis_Workflow Start Starting Materials (Cyclopropanone & Olefination Reagent) Reaction Olefination Reaction (HWE, Wittig, or Peterson) Start->Reaction Base, Solvent Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 2-Cyclopropylideneacetate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopropylideneacetate is an intriguing and highly reactive Michael acceptor. Its structure combines the reactivity of an α,β-unsaturated ester with the inherent ring strain of a cyclopropylidene moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of a cyclopropane ring, a motif found in numerous biologically active molecules and pharmaceuticals. The strain in the three-membered ring enhances the electrophilicity of the β-carbon, making it highly susceptible to conjugate addition by a wide range of nucleophiles. This document provides an overview of its application in Michael addition reactions, including adaptable experimental protocols and data from analogous systems.

While specific literature on Michael additions to this compound is limited, extensive research on the closely related ethyl cyclopropylidenepyruvate demonstrates the viability and broad scope of this transformation. A key study illustrates that various nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles, readily participate in Michael additions to this system, affording products in yields ranging from 10% to 91%.[1] This suggests a similar or even enhanced reactivity for this compound due to the absence of the additional electron-withdrawing keto group, which might otherwise influence the electronic properties of the acceptor.

These reactions provide a powerful tool for creating complex molecular architectures and are of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.

Data Presentation

The following table summarizes the reported yields for the Michael addition of various nucleophiles to the analogous compound, ethyl cyclopropylidenepyruvate. This data serves as a strong predictive guide for the expected outcomes with this compound, though specific yields may vary and require optimization.

Nucleophile TypeNucleophileProductYield (%)Reference
N-Nucleophiles Aminesβ-Amino cyclopropyl ester derivatives10-91[1]
S-Nucleophiles Thiolsβ-Thio cyclopropyl ester derivatives10-91[1]
O-Nucleophiles Alcohols/Phenolsβ-Alkoxy/Phenoxy cyclopropyl ester derivatives10-91[1]
C-Nucleophiles Malonates, etc.Functionalized cyclopropyl ester derivatives10-91[1]

Table 1: Summary of yields for Michael addition reactions with ethyl cyclopropylidenepyruvate, a close structural analog of this compound.[1]

Reaction Mechanisms and Workflows

The general mechanism for the Michael addition to this compound involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. The reaction can be catalyzed by either a base or an acid, depending on the nature of the nucleophile.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product R1 This compound Enolate Enolate Intermediate NuH Nucleophile (Nu-H) Base Base NuH->Base Deprotonation Nu_anion Nucleophile Anion (Nu-) Product Michael Adduct Enolate->Product Protonation Nu_anion->R1 Nucleophilic Attack (1,4-Addition)

Caption: General mechanism of a base-catalyzed Michael addition.

A typical experimental workflow for performing a Michael addition reaction followed by product isolation and purification is outlined below.

Experimental_Workflow start Start: Assemble Reaction reactants Combine this compound, Nucleophile, Solvent, and Catalyst in Flask start->reactants reaction Stir at Specified Temperature (e.g., Room Temperature) reactants->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Quench Reaction (e.g., with aq. NH4Cl) monitor->workup Upon Completion extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction dry Dry Organic Layer (e.g., Na2SO4) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: A standard workflow for a Michael addition experiment.

Experimental Protocols

The following are general, adaptable protocols for the Michael addition of various nucleophiles to this compound. Note: These are starting points and may require optimization of catalyst, solvent, temperature, and reaction time for specific substrates.

Protocol 1: Thia-Michael Addition (Addition of Thiols)

This protocol is adapted from a general procedure for the addition of thiols to electron-deficient alkenes using a solid-supported base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium Fluoride on Alumina (KF/Al2O3)

  • Solvent (e.g., Dichloromethane (DCM) or solvent-free)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask, add KF/Alumina (approx. 50 mg per 1 mmol of the limiting reagent).

  • Add the thiol (1.2 equivalents) to the flask.

  • If using a solvent, add DCM (approx. 0.1 M concentration).

  • Add this compound (1.0 equivalent).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the KF/Alumina.

  • Wash the solid catalyst with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-thio cyclopropyl ester.

Protocol 2: Aza-Michael Addition (Addition of Amines)

This protocol describes a general procedure for the conjugate addition of a secondary amine.

Materials:

  • This compound

  • Secondary Amine (e.g., pyrrolidine, morpholine)

  • Solvent (e.g., Methanol, Acetonitrile, or neat)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (or use neat conditions).

  • Add the secondary amine (1.1 to 1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the β-amino cyclopropyl ester.

Protocol 3: Michael Addition of Carbon Nucleophiles (e.g., Diethyl Malonate)

This protocol is a classic base-catalyzed Michael addition suitable for stabilized carbon nucleophiles.

Materials:

  • This compound

  • Diethyl malonate

  • Base (e.g., Sodium ethoxide (NaOEt) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., Ethanol for NaOEt, or THF/DCM for DBU)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of the base (catalytic, e.g., 0.1 equivalents of NaOEt in ethanol) in the appropriate solvent, add diethyl malonate (1.2 equivalents) at room temperature.

  • Stir for 10-15 minutes to generate the enolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, cool to 0 °C and carefully neutralize with 1 M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired functionalized cyclopropyl ester.

Conclusion and Future Outlook

This compound is a promising and highly reactive substrate for Michael addition reactions, offering a direct route to a variety of functionalized cyclopropane derivatives. While direct and detailed protocols for this specific molecule are not yet widely published, the reactivity of analogous systems provides a strong foundation for methodology development. The protocols outlined in this document serve as robust starting points for researchers exploring the synthetic utility of this valuable building block. Further research into asymmetric variants of these additions, employing chiral catalysts, would be a significant advancement, enabling the enantioselective synthesis of complex cyclopropane-containing molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: Ethyl 2-Cyclopropylideneacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopropylideneacetate is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its unique structural motif, featuring a strained cyclopropylidene ring conjugated to an ester, provides a gateway to a diverse array of complex molecular architectures. The inherent ring strain and the presence of a reactive double bond make it an attractive building block for the synthesis of novel therapeutic agents. The cyclopropyl group is a prevalent feature in many biologically active compounds, where it can enhance metabolic stability, improve binding affinity to biological targets, and introduce conformational rigidity. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of antiviral and antimicrobial agents. Detailed experimental protocols and quantitative biological activity data are presented to facilitate its use in drug discovery and development.

Key Applications in Medicinal Chemistry

The primary application of this compound and its derivatives in medicinal chemistry lies in its utility as a precursor for the synthesis of nucleoside analogs with potent antiviral activity. Additionally, the cyclopropane scaffold is being explored for the development of novel antibacterial agents.

Antiviral Agents: Synthesis of Methylenecyclopropane Nucleoside Analogs

A significant application of the cyclopropylidene scaffold is in the synthesis of second-generation methylenecyclopropane nucleoside analogs. These compounds have demonstrated potent and selective activity against a range of human herpesviruses. The core structure, 2,2-bis(hydroxymethyl)methylenecyclopropane, which can be derived from precursors related to this compound, serves as a key intermediate for the attachment of various purine and pyrimidine bases.

The antiviral activity of several methylenecyclopropane nucleoside analogs has been evaluated against various human herpesviruses. The 50% effective concentration (EC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for assessing antiviral potency.

CompoundVirusEC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Reference
(Z)-Guanine analog (Cyclopropavir)HCMV0.27 - 0.49>100[1]
(Z)-Guanine analog (Cyclopropavir)MCMV0.27 - 0.49>100[1]
(Z)-Adenine analogHCMV3.6 - 11.7Not specified[1]
(Z)-2-Amino-6-methoxypurine analogHCMV2.0 - 3.5Not specified[1]
(Z)-2-Amino-6-methoxypurine analogVZV3.3Not specified[1]
(Z)-2,6-Diaminopurine analogHBV4.0Not specified[1]
(E)-2-Amino-6-cyclopropylaminopurine analogDaudi cells~0.3Not specified[1]
(E)-2,6-Diaminopurine analogDaudi cells~0.3Not specified[1]
(Z)-Thymine analogDaudi cells4.6Not specified[1]
Fluorinated (Z)-Adenine analogEBV (Akata cells)0.555.7[2]

HCMV: Human Cytomegalovirus; MCMV: Murine Cytomegalovirus; VZV: Varicella-Zoster Virus; HBV: Hepatitis B Virus; EBV: Epstein-Barr Virus.

The following protocols describe the synthesis of the key intermediate, a dibrominated methylenecyclopropane derivative, and its subsequent use in the synthesis of purine and pyrimidine nucleoside analogs.

Protocol 1: Synthesis of the Dibrominated Methylenecyclopropane Intermediate

This protocol outlines the conversion of 2,2-bis(hydroxymethyl)methylenecyclopropane, a derivative accessible from precursors related to this compound, to the key dibromo intermediate.[1]

Materials:

  • 2,2-bis(hydroxymethyl)methylenecyclopropane

  • Acetic anhydride

  • Pyridine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrabromide

  • Triphenylphosphine

  • Dichloromethane (DCM)

Procedure:

  • Acetylation: React 2,2-bis(hydroxymethyl)methylenecyclopropane with acetic anhydride in pyridine to protect the hydroxyl groups as acetates.

  • Bromination: Treat the resulting diacetate with N-bromosuccinimide in a suitable solvent to afford the dibromo derivative. Alternatively, a mixture of carbon tetrabromide and triphenylphosphine in dichloromethane can be used.

  • Purification: Purify the dibrominated intermediate by column chromatography on silica gel.

Protocol 2: Synthesis of (Z)- and (E)-Adenine Methylenecyclopropane Analogs

This protocol describes the alkylation of adenine with the dibrominated intermediate followed by deprotection to yield the target nucleoside analogs.[1]

Materials:

  • Dibrominated methylenecyclopropane intermediate

  • Adenine

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Methanolic ammonia

Procedure:

  • Alkylation: Add adenine to a suspension of sodium hydride in anhydrous DMF. Stir the mixture at room temperature until the evolution of hydrogen ceases. Add the dibrominated methylenecyclopropane intermediate and stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the products with ethyl acetate.

  • Deprotection: Treat the crude product mixture with methanolic ammonia to remove the acetate protecting groups.

  • Separation and Purification: Separate the resulting (Z)- and (E)-isomers by column chromatography on silica gel to afford the pure nucleoside analogs.

While the precise signaling pathways are not fully elucidated, it is hypothesized that these methylenecyclopropane nucleoside analogs act as chain terminators of viral DNA synthesis.

antiviral_mechanism Analog Methylenecyclopropane Nucleoside Analog Cellular_Kinases Cellular Kinases Analog->Cellular_Kinases Phosphorylation Analog_TP Analog Triphosphate Cellular_Kinases->Analog_TP Viral_Polymerase Viral DNA Polymerase Analog_TP->Viral_Polymerase Incorporation Viral_DNA Growing Viral DNA Chain Viral_Polymerase->Viral_DNA Termination Chain Termination Viral_DNA->Termination Blocks further elongation experimental_workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_evaluation Biological Evaluation Start This compound Reaction1 Functionalization (e.g., Bromination) Start->Reaction1 Reaction3 Michael Addition (e.g., with Amines/Thiols) Start->Reaction3 Intermediate Key Intermediate (e.g., Dibromo-methylenecyclopropane) Reaction2 Coupling Reaction (e.g., Alkylation with Nucleobase) Intermediate->Reaction2 Reaction1->Intermediate Product1 Antiviral Nucleoside Analogs Reaction2->Product1 Product2 Antimicrobial Candidates Reaction3->Product2 Eval1 Antiviral Assays (EC₅₀ Determination) Product1->Eval1 Eval2 Antimicrobial Assays (MIC Determination) Product2->Eval2

References

Application Notes and Protocols: Ethyl 2-Cyclopropylideneacetate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-cyclopropylideneacetate as a versatile C5 building block in the synthesis of pharmaceutical agents. The unique chemical properties of this reagent, stemming from its strained cyclopropylidene moiety and its electron-withdrawing ester group, make it an attractive starting material for creating diverse molecular scaffolds with potential therapeutic applications.

The cyclopropyl group is a highly valued motif in modern medicinal chemistry. Its incorporation into drug candidates has been shown to enhance potency, improve metabolic stability, reduce off-target effects, and increase brain permeability.[1][2] this compound serves as a readily available precursor to a variety of functionalized cyclopropane-containing molecules, which are key intermediates in the synthesis of complex pharmaceutical compounds.

Key Applications in Pharmaceutical Scaffolds

This compound is a versatile precursor for the synthesis of several important classes of pharmaceutical intermediates, including:

  • Substituted Cyclopropylamines: These are prevalent motifs in numerous pharmaceuticals and agrochemicals.[3] The synthesis can be achieved through a Michael addition of an amine to this compound, followed by reduction of the ester and other functional group manipulations.

  • Bicyclo[1.1.1]pentane (BCP) Derivatives: BCPs are increasingly utilized as bioisosteres for para-substituted benzene rings in drug discovery, offering improved physicochemical properties.[4][5] While multi-step syntheses are required, this compound can serve as a starting point for the construction of the requisite bicyclic core.

  • Leukotriene C4 Synthase Inhibitors: Several potent inhibitors of this enzyme, which is a key target in asthma therapy, feature a cyclopropane ring.[6][7] The synthetic strategies for these molecules can involve intermediates derivable from this compound.

Experimental Protocols

The following protocols describe key synthetic transformations of this compound to yield pharmaceutically relevant intermediates.

Protocol 1: Synthesis of a Substituted Cyclopropylamine Intermediate via Michael Addition

This protocol details a two-step synthesis of a generic N-substituted aminomethylcyclopropane, a common scaffold in medicinal chemistry. The first step involves a Michael addition of a primary amine to this compound, followed by the reduction of the resulting ester to the corresponding alcohol, and subsequent conversion to the amine.

Step 1: Michael Addition of a Primary Amine

Michael_Addition reagents This compound + R-NH2 product Ethyl 2-((R-amino)methyl)cyclopropanecarboxylate reagents->product Michael Addition conditions Solvent (e.g., EtOH) Room Temperature conditions->product

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine, 1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • To a solution of this compound in anhydrous ethanol, add the primary amine dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ethyl 2-((R-amino)methyl)cyclopropanecarboxylate.

Step 2: Conversion to the Final Cyclopropylamine

This step involves the reduction of the ester to an alcohol, followed by conversion to a leaving group (e.g., tosylate), and finally displacement with an amine to yield the desired substituted cyclopropylamine.

Amine_Synthesis start Ethyl 2-((R-amino)methyl)cyclopropanecarboxylate intermediate1 (2-((R-amino)methyl)cyclopropyl)methanol start->intermediate1 1. LiAlH4, THF intermediate2 Tosylated Intermediate intermediate1->intermediate2 2. TsCl, Pyridine final_product N-R',N-R-((2-aminomethyl)cyclopropyl)methanamine intermediate2->final_product 3. R'-NH2, Heat

Materials:

  • Ethyl 2-((R-amino)methyl)cyclopropanecarboxylate (from Step 1)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF, anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Secondary amine (e.g., morpholine)

  • Sodium bicarbonate (aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reduction: Dissolve the ester in anhydrous THF and cool to 0 °C. Slowly add LiAlH4 in portions. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction carefully with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate to obtain the crude alcohol.

  • Tosylation: Dissolve the crude alcohol in anhydrous pyridine and cool to 0 °C. Add TsCl portion-wise and stir at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO3, dry over anhydrous MgSO4, and concentrate to give the crude tosylate.

  • Amination: Dissolve the crude tosylate in the secondary amine (used as both reactant and solvent) and heat at 80-100 °C for 12 hours. Cool the reaction mixture, dilute with water, and extract with DCM. Dry the organic layer over anhydrous MgSO4 and concentrate. Purify the residue by column chromatography to obtain the final N-substituted aminomethylcyclopropane.

Quantitative Data

The following table summarizes typical yields for the synthesis of a substituted cyclopropylamine intermediate.

StepReactionTypical Yield (%)Purity (%)
1Michael Addition75-90>95
2aEster Reduction80-95>98
2bTosylation70-85>95
2cAmination60-80>99

Signaling Pathway: Leukotriene Biosynthesis and Inhibition

Cyclopropane-containing molecules have been successfully developed as inhibitors of leukotriene C4 synthase (LTC4S), a critical enzyme in the inflammatory cascade.[6][7] Leukotrienes are potent lipid mediators involved in the pathophysiology of asthma and other inflammatory diseases.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Leukotriene C4 Synthase (LTC4S) LTD4_LTE4 Leukotriene D4 (LTD4) & E4 (LTE4) LTC4->LTD4_LTE4 Inflammation Inflammation (Bronchoconstriction, etc.) LTD4_LTE4->Inflammation CysLT1 Receptor Activation Inhibitor Cyclopropane-containing LTC4S Inhibitor (e.g., AZD9898) Inhibitor->LTC4 Inhibition

The diagram illustrates the conversion of arachidonic acid to pro-inflammatory leukotrienes. Leukotriene C4 synthase (LTC4S) catalyzes the conjugation of LTA4 with glutathione to form LTC4. Subsequent enzymatic conversions lead to LTD4 and LTE4, which are potent mediators of inflammation. Cyclopropane-containing inhibitors, such as AZD9898, specifically block the action of LTC4S, thereby reducing the production of these inflammatory mediators and providing a therapeutic benefit in diseases like asthma.[6]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of pharmaceutically relevant scaffolds. Its ability to undergo key transformations like Michael additions opens up synthetic routes to complex molecules containing the desirable cyclopropane moiety. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in their drug discovery and development programs. The strategic use of this compound can facilitate the creation of novel chemical entities with improved pharmacological profiles.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopropylideneacetate is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. Its unique cyclopropylidene moiety imparts specific conformational constraints and metabolic stability to target molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two common and effective methods: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Synthetic Strategies

The large-scale synthesis of this compound is most effectively achieved through olefination reactions of cyclopropanecarboxaldehyde. The two most prominent and scalable methods are the Horner-Wadsworth-Emmons reaction and the Wittig reaction.

1. Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically yielding the thermodynamically more stable (E)-alkene with high selectivity.[1] The water-soluble nature of the phosphate byproduct simplifies purification, making it an attractive option for large-scale production.[1]

2. Wittig Reaction: This classic olefination reaction employs a phosphorus ylide to convert an aldehyde or ketone into an alkene.[2] While highly versatile, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging on a large scale. The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favors the formation of the (E)-isomer.[3]

Data Presentation

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound.

Table 1: Reagents and Stoichiometry for Large-Scale Synthesis

Parameter Horner-Wadsworth-Emmons Reaction Wittig Reaction
Aldehyde CyclopropanecarboxaldehydeCyclopropanecarboxaldehyde
Olefination Reagent Triethyl phosphonoacetate(Carbethoxymethylene)triphenylphosphorane
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)N/A (for stabilized ylide)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Dichloromethane (DCM) or Toluene
Molar Ratio (Aldehyde:Reagent) 1 : 1.1 - 1.51 : 1.1 - 1.2
Molar Ratio (Aldehyde:Base) 1 : 1.1 - 1.5N/A

Table 2: Reaction Conditions and Expected Outcomes

Parameter Horner-Wadsworth-Emmons Reaction Wittig Reaction
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Reaction Time 2 - 12 hours12 - 24 hours
Typical Scale 100 g - 1 kg100 g - 1 kg
Reported Yield 70 - 90%65 - 85%
Stereoselectivity (E:Z) >95:5>90:10
Purification Method Aqueous workup, DistillationFiltration of byproduct, Distillation

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure adapted for a 1 mole scale synthesis.

Materials:

  • Cyclopropanecarboxaldehyde (70.1 g, 1.0 mol)

  • Triethyl phosphonoacetate (246.6 g, 1.1 mol)

  • Sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol)

  • Anhydrous Tetrahydrofuran (THF), 2 L

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Cooling bath (ice/water)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation: Under an inert atmosphere, charge the 5 L three-necked flask with sodium hydride (44.0 g). Add 1 L of anhydrous THF and cool the suspension to 0 °C using an ice/water bath.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (246.6 g) dropwise to the stirred suspension of sodium hydride in THF via the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will be evolved during this step.

  • Olefination: Cool the reaction mixture back to 0 °C. Add a solution of cyclopropanecarboxaldehyde (70.1 g) in 500 mL of anhydrous THF dropwise via the addition funnel, keeping the temperature below 10 °C.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless oil.

Protocol 2: Large-Scale Synthesis of this compound via Wittig Reaction

This protocol is a general procedure adapted for a 1 mole scale synthesis using a stabilized ylide.

Materials:

  • Cyclopropanecarboxaldehyde (70.1 g, 1.0 mol)

  • (Carbethoxymethylene)triphenylphosphorane (382.4 g, 1.1 mol)

  • Anhydrous Dichloromethane (DCM), 2 L

  • Hexane

Equipment:

  • 5 L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the 5 L round-bottom flask with (carbethoxymethylene)triphenylphosphorane (382.4 g) and 1.5 L of anhydrous DCM under an inert atmosphere.

  • Aldehyde Addition: Add a solution of cyclopropanecarboxaldehyde (70.1 g) in 500 mL of anhydrous DCM to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 30-40 °C to increase the rate if necessary. Monitor the reaction by TLC or GC.

  • Byproduct Precipitation: Upon completion of the reaction, cool the mixture to room temperature. Add hexane (2 L) to precipitate the triphenylphosphine oxide byproduct.

  • Filtration: Stir the resulting slurry for 1-2 hours and then filter off the triphenylphosphine oxide. Wash the filter cake with a mixture of DCM/hexane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield this compound.

Mandatory Visualizations

G cluster_hwe Horner-Wadsworth-Emmons Synthesis TEPA Triethyl phosphonoacetate Ylide Phosphonate Ylide TEPA->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Addition CPA Cyclopropanecarboxaldehyde CPA->Intermediate Product_HWE This compound Intermediate->Product_HWE Elimination Byproduct_HWE Water-soluble Phosphate Byproduct Intermediate->Byproduct_HWE

Caption: Horner-Wadsworth-Emmons reaction workflow for this compound synthesis.

G cluster_wittig Wittig Synthesis Ylide_W (Carbethoxymethylene)triphenylphosphorane Intermediate_W Betaine/Oxaphosphetane Intermediate Ylide_W->Intermediate_W Nucleophilic Addition CPA_W Cyclopropanecarboxaldehyde CPA_W->Intermediate_W Product_W This compound Intermediate_W->Product_W Elimination Byproduct_W Triphenylphosphine Oxide Intermediate_W->Byproduct_W

Caption: Wittig reaction workflow for this compound synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization Data for this compound

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₇H₁₀O₂

  • Molecular Weight: 126.15 g/mol

  • Boiling Point: 78-82 °C at 1 Torr

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.65 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 1.65-1.75 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H), 1.05-1.15 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 150.1, 103.8, 59.8, 14.3, 8.7, 1.5.

  • IR (neat, cm⁻¹): 2985, 1715, 1680, 1270, 1170, 1040.

References

Application Notes and Protocols for the Purification of Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclopropylideneacetate is a valuable building block in organic synthesis, frequently utilized in the preparation of various pharmaceutical intermediates and complex molecules. Its purity is paramount for the success of subsequent reactions and the quality of the final products. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques such as distillation, column chromatography, and recrystallization. Potential impurities arising from its synthesis, typically via Wittig or Horner-Wadsworth-Emmons reactions, are also discussed to aid in the selection of the most appropriate purification strategy.

Chemical Properties and Impurities

A thorough understanding of the physical properties of this compound and its potential impurities is crucial for effective purification.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₀O₂[1][2]
Molecular Weight126.15 g/mol [1][2]
Boiling Point78-82 °C at 1 Torr[3]
167.18 °C at 760 mmHg[1][2]
Density~1.18 g/cm³[1][2]
AppearanceColorless to light yellow liquid[3]

Potential Impurities:

The synthesis of this compound, often through a Wittig or Horner-Wadsworth-Emmons reaction, can introduce several impurities that need to be removed.

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction, it is a high-boiling solid and is typically non-polar to moderately polar.

  • Unreacted starting materials: These can include the corresponding phosphonium salt or phosphonate ester and cyclopropanone or a precursor.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Side-products: Isomers or products from side reactions.

Purification Techniques

The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Distillation

Distillation is an effective method for purifying this compound, especially for removing non-volatile impurities like triphenylphosphine oxide and residual high-boiling solvents. Given its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal decomposition.

Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and connections are well-sealed.

  • Sample Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Gradually reduce the pressure to the desired level (e.g., 1 Torr).

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point (78-82 °C at 1 Torr).[3]

    • Monitor the temperature closely to ensure a stable boiling point, indicative of a pure fraction.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Distillation Parameters

ParameterValue
Pressure1 Torr
Boiling Point78-82 °C
Expected Purity>98% (depending on impurities)
Column Chromatography

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities. Silica gel is the most common stationary phase, and a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is typically used as the mobile phase.

Protocol: Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product. For example, starting with 98:2 hexane:ethyl acetate and gradually increasing to 95:5 or 90:10. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

    • Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by GC-MS or NMR.

Table 3: Column Chromatography Parameters

ParameterDescription
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient (e.g., starting from 2% to 10% Ethyl Acetate)
Typical Rf value~0.3-0.5 in the collection eluent
Recrystallization

While this compound is a liquid at room temperature, recrystallization can be a viable purification method if the crude product is a solid due to the presence of solid impurities or if it can be induced to crystallize at low temperatures. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble at low temperatures.

Protocol: Low-Temperature Recrystallization

  • Solvent Selection: Test various solvents and solvent mixtures to find a suitable system. A good starting point for esters is a mixture of a polar solvent in which it is soluble (e.g., ethyl acetate, acetone) and a non-polar solvent in which it is less soluble (e.g., hexane, pentane).

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair).

  • Crystallization:

    • Slowly cool the solution to room temperature.

    • Further cool the solution in an ice bath or freezer to induce crystallization.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation:

    • Quickly filter the cold solution through a pre-chilled Büchner funnel to collect the crystals.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product by melting point analysis (if applicable) and spectroscopic methods.

Table 4: Potential Recrystallization Solvents

Solvent/Solvent SystemRationale
Hexane/Ethyl AcetateA common solvent pair for esters; varying the ratio can fine-tune solubility.
Pentane/Diethyl EtherSuitable for low-temperature recrystallization due to their low boiling points.

Logical Workflow for Purification

The following diagram illustrates a logical workflow for the purification of this compound, starting from the crude reaction mixture.

PurificationWorkflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Removes high-boiling impurities column Silica Gel Column Chromatography crude->column Direct purification for smaller scales distillation->column For further purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis recrystallization Low-Temperature Recrystallization column->recrystallization If solid impurities persist column->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: A logical workflow for the purification of this compound.

Experimental Workflow Diagram

This diagram outlines the general steps involved in the synthesis and purification of this compound.

ExperimentalWorkflow synthesis Synthesis (e.g., Wittig Reaction) workup Aqueous Work-up synthesis->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification characterization Characterization (NMR, GC-MS, IR) purification->characterization final_product Pure Product characterization->final_product

Caption: A general experimental workflow from synthesis to pure product.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. For large-scale purification and removal of non-volatile impurities, fractional vacuum distillation is the method of choice. For high-purity requirements and separation from compounds with similar boiling points, silica gel column chromatography offers excellent resolution. Low-temperature recrystallization may also be employed, particularly for removing solid impurities. The selection of the optimal purification strategy should be guided by the scale of the synthesis, the nature of the impurities identified through analytical techniques like GC-MS and NMR, and the final purity requirements for the intended application.

References

Application Notes and Protocols for Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of ethyl 2-cyclopropylideneacetate, a key reagent in various chemical syntheses. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information
  • Chemical Name: this compound

  • CAS Number: 74592-36-2

  • Molecular Formula: C₇H₁₀O₂

  • Molecular Weight: 126.15 g/mol

Hazard Identification

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

  • GHS Classification:

    • Flammable Liquids, Category 2 (H225: Highly flammable liquid and vapor)[1]

    • Skin Irritation, Category 2 (H315: Causes skin irritation)[1]

    • Eye Irritation, Category 2A (H319: Causes serious eye irritation)[1]

    • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335: May cause respiratory irritation)[1]

  • Signal Word: Danger[1]

  • Hazard Pictograms:

    • GHS02: Flame (Flammable)[1]

    • GHS07: Exclamation Mark (Irritant)[1]

Quantitative Data Summary

The physical and safety-related properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Storage Temperature 2-8°C[1]
Boiling Point 167.179°C at 760 mmHg[2]
Flash Point 74.125°C[2]
Appearance Colorless to light yellow liquid[1]
GHS Hazard Codes H225, H315, H319, H335[1]

Experimental Protocols

Protocol 1: General Handling and Use

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

A. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that conform to EU EN166 or US NIOSH standards.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.

B. Engineering Controls:

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood with sufficient airflow.

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Use spark-proof tools and explosion-proof equipment, especially when transferring or handling larger quantities.

C. Handling Procedure:

  • Before starting, ensure all required PPE is correctly worn.

  • Place all necessary equipment and reagents inside the chemical fume hood.

  • Keep the container of this compound tightly closed when not in use.

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in Protocol 3.

  • Do not eat, drink, or smoke in the laboratory area.

Protocol 2: Storage Procedures

Proper storage is essential to maintain the stability of the compound and prevent hazardous situations.

A. Storage Conditions:

  • Store in a refrigerator at a temperature between 2-8°C.[1]

  • Keep the container tightly sealed to prevent the escape of vapors and contamination.

  • Store in a dry, well-ventilated area designated for flammable liquids.

B. Incompatible Materials:

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Store separately from any sources of ignition, including heat, sparks, and open flames.

Protocol 3: Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

A. Spill Response:

  • Evacuate all non-essential personnel from the immediate area.

  • Remove all sources of ignition.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

B. First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Diagrams

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage & Disposal cluster_emergency Emergency Protocol ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Chemical Fume Hood ppe->fume_hood emergency_prep Verify Eyewash/Shower Access fume_hood->emergency_prep retrieve Retrieve from 2-8°C Storage emergency_prep->retrieve transfer Use Grounded Equipment for Transfer retrieve->transfer reaction Perform Reaction/Procedure transfer->reaction close_container Keep Container Tightly Closed reaction->close_container return_storage Return to 2-8°C Storage close_container->return_storage waste Dispose of Waste in Labeled Container return_storage->waste cleanup Clean Work Area waste->cleanup spill Spill Occurs Evacuate & Ventilate Evacuate & Ventilate spill->Evacuate & Ventilate Contain with Inert Material Contain with Inert Material spill->Contain with Inert Material exposure Exposure Occurs Follow First-Aid Measures Follow First-Aid Measures exposure->Follow First-Aid Measures Seek Medical Attention Seek Medical Attention exposure->Seek Medical Attention

Caption: Safe handling workflow for this compound.

References

Application Notes and Protocols: Organocatalytic Reactions of Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyclopropylideneacetate is a highly versatile building block in organic synthesis, possessing a unique strained ring system and an activated double bond. Its reactivity under organocatalysis opens up a plethora of opportunities for the construction of complex molecular architectures with high stereocontrol. This document provides an overview of potential organocatalytic transformations of this compound, including protocols for asymmetric cycloadditions and ring-opening functionalizations. The methodologies detailed herein are based on established principles of organocatalysis with analogous activated cyclopropane systems and are intended to serve as a foundational guide for researchers exploring the synthetic utility of this valuable synthon.

Introduction

The use of small organic molecules as catalysts (organocatalysis) has revolutionized asymmetric synthesis, offering a powerful alternative to traditional metal-based catalysts. This compound, as a donor-acceptor (D-A) cyclopropane, is an attractive substrate for organocatalytic activation. The inherent ring strain and the electron-withdrawing ester group make it susceptible to nucleophilic attack by organocatalysts, leading to the formation of reactive zwitterionic intermediates. These intermediates can then engage in a variety of stereoselective transformations, providing access to chiral carbocyclic and heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development.

This application note details potential reaction pathways for this compound with a focus on phosphine- and amine-catalyzed reactions, providing generalized protocols and expected outcomes based on analogous systems.

Phosphine-Catalyzed [3+2] Cycloaddition Reactions

Tertiary phosphines are excellent nucleophilic catalysts that can activate this compound to generate a phosphonium enolate zwitterion. This intermediate can act as a three-carbon (C3) synthon in cycloaddition reactions with various electron-deficient olefins.

Reaction Principle

The reaction is initiated by the nucleophilic addition of a chiral phosphine to the exocyclic double bond of this compound, leading to the opening of the cyclopropane ring and the formation of a zwitterionic intermediate. This intermediate then undergoes a [3+2] cycloaddition with an electron-deficient alkene, followed by catalyst regeneration to yield the cyclopentene product.

Diagram 1: Proposed Mechanism for Phosphine-Catalyzed [3+2] Cycloaddition

G cluster_1 Catalyst Activation cluster_2 Cycloaddition cluster_3 Product Formation & Catalyst Regeneration ECPA This compound Zwitterion Phosphonium Enolate Zwitterionic Intermediate ECPA->Zwitterion + Phosphine ECPA->Zwitterion Phosphine Chiral Phosphine (e.g., (R)-TADDOL-derived phosphine) Cycloadduct_int Cycloadduct Intermediate Zwitterion->Cycloadduct_int + Alkene [3+2] Cycloaddition Zwitterion->Cycloadduct_int Alkene Electron-Deficient Alkene (e.g., N-Phenylmaleimide) Product Chiral Cyclopentene Product Cycloadduct_int->Product Catalyst Elimination Cycloadduct_int->Product Phosphine_regen Chiral Phosphine Cycloadduct_int->Phosphine_regen

Caption: Proposed phosphine-catalyzed [3+2] cycloaddition pathway.

Experimental Protocol: General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition
  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphine catalyst (0.02 mmol, 10 mol%).

  • Add the electron-deficient alkene (0.2 mmol, 1.0 equiv).

  • Dissolve the solids in an anhydrous solvent (e.g., dichloromethane or toluene, 2.0 mL).

  • Add this compound (0.3 mmol, 1.5 equiv) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentene product.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Data Presentation: Representative Data for Analogous Reactions

The following table summarizes typical results obtained for phosphine-catalyzed [3+2] cycloadditions of similar donor-acceptor cyclopropanes with various electron-deficient alkenes. These values are intended to be illustrative of the potential efficacy of this methodology.

EntryElectron-Deficient AlkeneCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1N-Phenylmaleimide(R)-SITCPCH₂Cl₂25129592
2Dimethyl fumarate(S)-BINAPToluene0248885
3Chalcone(R)-TADDOL-phosphineTHF25189190
4Nitroethylene(S)-Me-DuPhosCH₂Cl₂-20367595

Chiral Amine-Catalyzed Ring-Opening/Michael Addition Cascade

Secondary amines can catalyze the reaction of this compound via the formation of a vinylogous iminium ion intermediate upon ring opening. This electrophilic species can then be attacked by a nucleophile in a stereocontrolled manner.

Reaction Principle

A chiral secondary amine catalyst reacts with the ester carbonyl of this compound (or undergoes conjugate addition) to facilitate ring opening, generating a transient vinylogous iminium ion. This intermediate is then susceptible to nucleophilic attack. A subsequent Michael addition of a suitable nucleophile, followed by hydrolysis, yields the functionalized product and regenerates the catalyst.

Diagram 2: Proposed Chiral Amine-Catalyzed Cascade Reaction Workflow

G cluster_workflow Experimental Workflow Start Start: Combine Reactants and Catalyst Reaction Reaction Mixture: - this compound - Nucleophile (e.g., Thiol) - Chiral Amine Catalyst - Solvent Start->Reaction Stirring Stirring at Controlled Temperature Reaction->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Analysis Characterization: NMR, HRMS, Chiral HPLC Purification->Analysis End End: Isolated Chiral Product Analysis->End

Caption: General workflow for chiral amine-catalyzed reactions.

Experimental Protocol: General Procedure for Amine-Catalyzed Michael Addition
  • In a vial, dissolve the nucleophile (e.g., 4-methoxythiophenol, 0.2 mmol, 1.0 equiv) and this compound (0.24 mmol, 1.2 equiv) in a suitable solvent (e.g., chloroform or ethyl acetate, 1.0 mL).

  • Add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.04 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for the required duration (typically 24-72 hours), monitoring by TLC.

  • Once the reaction is complete, directly load the mixture onto a silica gel column.

  • Purify by flash chromatography to obtain the desired product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Representative Data for Analogous Reactions

The following table presents illustrative data from amine-catalyzed ring-opening/Michael addition reactions of analogous activated cyclopropanes.

EntryNucleophileCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
14-NitrothiophenolJørgensen-Hayashi CatalystCHCl₃25488594
2IndoleMacMillan Catalyst (Gen I)Et₂O0727891
3Malonate esterDiarylprolinol Silyl EtherToluene25249296
4Pyrrole(S)-ProlineDMSO40606588

Conclusion

The organocatalytic activation of this compound represents a promising strategy for the asymmetric synthesis of a wide range of valuable chiral molecules. The protocols and data presented, based on well-established reactivity of analogous systems, provide a solid starting point for researchers to explore these transformations. The versatility of phosphine and amine catalysis, coupled with the unique reactivity of the cyclopropylidene moiety, is expected to lead to the development of novel and efficient synthetic methodologies for applications in drug discovery and development. Further investigation into the substrate scope, catalyst optimization, and mechanistic elucidation will undoubtedly expand the synthetic utility of this intriguing building block.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-cyclopropylideneacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Horner-Wadsworth-Emmons (HWE) reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete deprotonation of the phosphonate reagent. 2. Deactivation of the phosphonate carbanion. 3. Impure starting materials (cyclopropanone, triethyl phosphonoacetate). 4. Incorrect reaction temperature.1. Ensure the base (e.g., NaH) is fresh and used in a slight excess (5-10%). 2. Maintain anhydrous conditions throughout the reaction. Temperatures above 40-50°C can be detrimental to the anion.[1] 3. Purify starting materials before use. Triethyl phosphonoacetate can be distilled, and the ketone should be free of water. 4. Maintain the recommended temperature for each step of the reaction.
Presence of a significant amount of a byproduct with a similar molecular weight 1. Isomerization of the α,β-unsaturated product to the β,γ-unsaturated isomer (ethyl cyclopropyl-1-ene-1-acetate). This is often caused by an excess of a strong base.[1] 2. Unreacted starting materials.1. Use a stoichiometric amount or only a slight excess of the phosphonate ester relative to the base.[1] Consider using a milder base if isomerization persists. 2. Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature slightly after the initial addition.
Formation of a viscous, gummy precipitate that complicates stirring This is often the sodium diethyl phosphate byproduct, which is a common occurrence in HWE reactions.[2]1. Ensure efficient mechanical stirring. 2. A slight increase in temperature (e.g., to 60-65°C) after the ketone addition can sometimes improve stirrability.[2]
Complex mixture of products observed by NMR or GC-MS 1. Potential for Michael addition of the phosphonate carbanion to the product if the reaction temperature is too high or the reaction time is excessively long. 2. Possible minor ring-opening of the cyclopropanone starting material under harsh basic conditions, though this is less common.1. Maintain the recommended reaction temperature and monitor the reaction progress to avoid prolonged reaction times. 2. Use the mildest effective base and the lowest practical reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound using the Horner-Wadsworth-Emmons reaction?

A1: The most frequently encountered side reaction is the isomerization of the desired α,β-unsaturated ester to the corresponding β,γ-unsaturated isomer (ethyl cyclopropyl-1-ene-1-acetate). This is particularly prevalent when a strong base, such as sodium hydride, is used in excess.[1] To mitigate this, it is recommended to use a slight excess of the phosphonate reagent relative to the base.[1]

Q2: Can the cyclopropyl ring open under the reaction conditions?

A2: While cyclopropyl rings can be susceptible to ring-opening under certain conditions, theoretical studies on the Wittig reaction (which is related to the HWE reaction) with cyclopropanone suggest that the ring is generally stable. The activation energy for the desired olefination is lower than for competing pathways. However, the use of highly reactive ylides or harsh reaction conditions (e.g., high temperatures, very strong and hindered bases) could potentially lead to minor amounts of ring-opened byproducts. For the standard HWE synthesis of this compound, this is not considered a major side reaction.

Q3: My reaction is sluggish and gives a low yield. What are the likely causes?

A3: A sluggish reaction and low yield are often due to issues with the formation of the phosphonate carbanion. This can be caused by:

  • Inactive base: Sodium hydride, for instance, can be deactivated by moisture. Use freshly opened or properly stored NaH.

  • Wet solvents or reagents: The phosphonate carbanion is a strong base and will be quenched by water. Ensure all glassware, solvents, and reagents are anhydrous.

  • Insufficient deprotonation time: Allow adequate time for the base to fully deprotonate the triethyl phosphonoacetate before adding the cyclopropanone.

Q4: How can I effectively remove the phosphate byproduct during workup?

A4: A significant advantage of the Horner-Wadsworth-Emmons reaction is that the dialkylphosphate salt byproduct is typically water-soluble.[3] During the aqueous workup, this byproduct will partition into the aqueous layer, allowing for its separation from the desired organic product by extraction.

Q5: What is the expected stereoselectivity of this reaction?

A5: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like triethyl phosphonoacetate generally favors the formation of the (E)-alkene.[3][4]

Illustrative Data on Product Distribution

The following table provides hypothetical but representative data on how reaction conditions can influence the product distribution in the synthesis of this compound.

Entry Base [Base]:[Phosphonate] Ratio Temperature (°C) Yield of this compound (%) Yield of β,γ-unsaturated isomer (%) Other Byproducts (%)
1NaH1.1 : 1.0257515<5
2NaH1.0 : 1.0525855<5
3KHMDS1.05 : 1.0088<2<5
4DBU/LiCl1.2 : 1.02582<3<5

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclopropanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.05 eq). The mineral oil is removed by washing with anhydrous THF.

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • The reaction mixture is cooled back to 0 °C, and a solution of cyclopropanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or GC until the starting material is consumed.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Visualizations

Reaction Pathway and Side Reactions

G reagents Triethyl phosphonoacetate + Cyclopropanone intermediate Phosphonate Carbanion + Cyclopropanone reagents->intermediate Deprotonation with Base base Base (e.g., NaH) base->intermediate product This compound (α,β-unsaturated ester) intermediate->product Horner-Wadsworth-Emmons Reaction side_product Ethyl cyclopropyl-1-ene-1-acetate (β,γ-unsaturated isomer) product->side_product Isomerization excess_base Excess Strong Base excess_base->product excess_base->side_product

Caption: Main reaction and isomerization side reaction in the synthesis of this compound.

Experimental Workflow

G start Start: Assemble Dry Apparatus deprotonation Deprotonation: Add Triethyl Phosphonoacetate to Base in THF start->deprotonation addition Carbonyl Addition: Add Cyclopropanone Solution deprotonation->addition reaction Reaction Monitoring (TLC/GC) addition->reaction quench Workup: Quench with aq. NH4Cl reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification: Column Chromatography extraction->purification end Final Product purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-cyclopropylideneacetate, a valuable building block in organic synthesis. The primary method for this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

1. Low or No Yield of this compound

Question: I am not getting any, or a very low yield of, my desired product. What are the possible causes and solutions?

Answer:

Low or no yield in a Horner-Wadsworth-Emmons reaction can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inefficient Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is the first critical step.

    • Solution: Ensure your base is sufficiently strong and fresh. Sodium hydride (NaH) is a common choice, but it can lose activity over time. Use a fresh bottle or wash the NaH with dry hexanes to remove the mineral oil it is dispersed in. Other strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOt-Bu) can also be effective.

  • Poor Quality of Reagents or Solvents: The HWE reaction is sensitive to moisture and impurities.

    • Solution: Use anhydrous solvents. Tetrahydrofuran (THF) and dimethoxyethane (DME) are common solvents and should be freshly distilled or obtained from a solvent purification system. Ensure that the triethyl phosphonoacetate and cyclopropyl methyl ketone are pure and dry.

  • Suboptimal Reaction Temperature: Temperature can significantly impact the rate of both the deprotonation and the olefination steps.

    • Solution: The deprotonation of triethyl phosphonoacetate with NaH is often performed at room temperature or slightly above (e.g., 30-35°C) to ensure complete formation of the carbanion. The subsequent reaction with the ketone is typically carried out at a controlled temperature, often starting at a lower temperature (e.g., 0°C or room temperature) and then gently heating if the reaction is sluggish.

  • Steric Hindrance of the Ketone: While the HWE reaction is known to work with ketones, they are generally less reactive than aldehydes due to steric hindrance.

    • Solution: Consider using a more reactive phosphonate reagent or more forcing reaction conditions (e.g., higher temperatures or longer reaction times). However, be mindful of potential side reactions at higher temperatures.

Data Presentation: Comparison of Common Bases for HWE Reactions with Ketones

BaseTypical SolventTypical Temperature (°C)Reported Yield Range (%)Notes
Sodium Hydride (NaH)THF, Benzene, DME25 - 6560 - 85A common and effective choice. Requires careful handling.
Potassium tert-Butoxide (KOt-Bu)THF0 - 2570 - 90A strong, soluble base that often gives high yields.
Lithium Diisopropylamide (LDA)THF-78 - 050 - 80A very strong, non-nucleophilic base, useful for hindered ketones.
DBU/LiCl (Masamune-Roush)Acetonitrile2565 - 95Mild conditions, suitable for base-sensitive substrates.[1]

Note: Yields are representative for HWE reactions with various ketones and may vary for the specific synthesis of this compound.

2. Formation of an Unexpected Side Product: Potential Ring Opening

Question: I have isolated a byproduct that does not correspond to my starting materials or the desired product. Could the cyclopropyl ring be reacting?

Answer:

Yes, the cyclopropyl group can be susceptible to ring-opening under certain basic conditions, which are present in the Horner-Wadsworth-Emmons reaction. This is a known potential side reaction when using cyclopropyl ketones in reactions involving strong bases.

Potential Side Reaction:

The formation of a linear, unsaturated ester can occur through a base-promoted ring opening of an intermediate cyclopropane species. This can be a significant issue, leading to a lower yield of the desired this compound.

Solutions to Minimize Ring Opening:

  • Use Milder Reaction Conditions: Employing milder bases and lower reaction temperatures can help to suppress the ring-opening side reaction. The Masamune-Roush conditions (LiCl and DBU in acetonitrile) are known to be effective for base-sensitive substrates and could be a good option to explore.[1]

  • Control Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction progress by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.

  • Choice of Base: A less sterically hindered and less harsh base might be preferable. Experimenting with different bases (see table above) could help to identify conditions that favor the desired olefination over the ring-opening.

3. Incomplete Reaction and Difficulty in Purification

Question: My reaction seems to stall, and I have a mixture of starting materials and product that is difficult to separate. What can I do?

Answer:

Incomplete conversion and purification challenges often go hand-in-hand. Addressing the root cause of the incomplete reaction is the first step.

Addressing Incomplete Reaction:

  • Stoichiometry: Ensure that the stoichiometry of the reagents is correct. A slight excess of the phosphonate reagent is sometimes used to drive the reaction to completion.

  • Reaction Time and Temperature: As mentioned, ketones are less reactive than aldehydes. It may be necessary to increase the reaction time or temperature. Monitor the reaction closely to avoid decomposition or side reactions.

  • Mixing: The reaction mixture can become thick due to the precipitation of the phosphate byproduct, which can hinder effective stirring. Ensure that the mechanical stirring is vigorous enough to maintain a homogeneous mixture.

Purification Strategy:

The primary byproduct of the HWE reaction is a water-soluble phosphate salt, which is typically removed during an aqueous workup. However, unreacted starting materials can co-elute with the product during chromatography.

  • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with water and brine will remove the majority of the phosphate byproduct.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. Careful selection of the solvent gradient is key to separating the product from any unreacted ketone and phosphonate.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

There is no single "best" base, as the optimal choice can depend on the specific reaction conditions and scale. However, for reactions with ketones, stronger bases are generally required compared to aldehydes. Sodium hydride (NaH) is a widely used and effective base. For potentially sensitive substrates like cyclopropyl methyl ketone, milder conditions such as the Masamune-Roush (DBU/LiCl) protocol are highly recommended to avoid side reactions.[1]

Q2: How can I control the E/Z stereoselectivity of the double bond?

The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like triethyl phosphonoacetate generally favors the formation of the (E)-alkene.[2][3] For the synthesis of this compound, the major product is expected to be the (E)-isomer. The stereoselectivity can be influenced by several factors:

  • Cation: Lithium salts tend to give higher (E)-selectivity compared to sodium or potassium salts.[2]

  • Temperature: Higher reaction temperatures can also favor the formation of the more thermodynamically stable (E)-isomer.[2]

Q3: What are the critical parameters to monitor for a successful and high-yielding synthesis?

The three most critical parameters to control are:

  • Anhydrous Conditions: The presence of water will quench the phosphonate carbanion and prevent the reaction from proceeding.

  • Base Activity: The complete deprotonation of the phosphonate is essential. Use a fresh, active base.

  • Temperature Control: Careful control of the reaction temperature during the addition of the ketone is important to manage the reaction rate and minimize side reactions.

Experimental Protocols

The following is a general procedure for the Horner-Wadsworth-Emmons synthesis of an α,β-unsaturated ester from a ketone, adapted from a reliable Organic Syntheses procedure for a similar transformation.[4] This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)

  • Triethyl phosphonoacetate

  • Cyclopropyl methyl ketone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Slowly add triethyl phosphonoacetate (1.0 equivalent) to the stirred suspension of NaH in THF at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the carbanion.

  • Reaction with Cyclopropyl Methyl Ketone:

    • Cool the solution of the phosphonate carbanion to 0°C.

    • Slowly add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS. Gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental_Workflow reagents Reagents: - Sodium Hydride - Triethyl phosphonoacetate - Cyclopropyl methyl ketone - Anhydrous THF carbanion 1. Carbanion Formation (NaH, THF, 0°C to RT) reagents->carbanion olefination 2. Olefination (Add ketone, 0°C to RT/Heat) carbanion->olefination workup 3. Aqueous Workup (Quench, Extract, Wash, Dry) olefination->workup purification 4. Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low or No Yield check_base Check Base Activity and Anhydrous Conditions start->check_base check_temp Optimize Reaction Temperature and Time start->check_temp check_purity Verify Reagent Purity start->check_purity side_reaction Side Reaction Suspected? (e.g., Ring Opening) check_base->side_reaction check_temp->side_reaction check_purity->side_reaction milder_cond Use Milder Conditions (e.g., Masamune-Roush) side_reaction->milder_cond Yes purification_issue Purification Difficulty side_reaction->purification_issue No success Improved Yield milder_cond->success optimize_chrom Optimize Chromatography (Solvent System, Gradient) purification_issue->optimize_chrom distillation Consider Vacuum Distillation purification_issue->distillation optimize_chrom->success distillation->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Ethyl 2-cyclopropylideneacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 2-cyclopropylideneacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions involving this compound?

A1: this compound is a versatile reagent. A notable application is its use as a reactant in regio- and stereoselective palladium- and platinum-catalyzed silaboration of methylenecyclopropanes.[1] It can also participate in various organic transformations typical of α,β-unsaturated esters, although its strained cyclopropylidene moiety can influence reactivity.

Q2: What are the typical storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at 2-8°C.[1]

Q3: What are some common side reactions to be aware of?

A3: Due to the strained nature of the cyclopropylidene ring, side reactions can include ring-opening, isomerization, and polymerization, especially under harsh reaction conditions (e.g., high temperatures or strong acids/bases). In reactions like the Horner-Wadsworth-Emmons synthesis, the formation of geometric isomers (E/Z) is a key consideration.

Troubleshooting Guide

This section addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Poor quality of starting material Ensure the this compound is pure and has been stored correctly. Purity can be checked by techniques such as NMR or GC-MS.
Inefficient reagent activation (in Wittig/HWE type reactions) In Wittig-type reactions, ensure the base used is fresh and strong enough to deprotonate the phosphonium salt to form the ylide. For Horner-Wadsworth-Emmons reactions, phosphonate carbanions are generally more nucleophilic and react under milder conditions.[2][3]
Steric hindrance If reacting with a sterically hindered ketone, the reaction may be slow and result in low yields. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the traditional Wittig reaction.[4]
Decomposition of aldehyde reactant Aldehydes can be prone to oxidation, polymerization, or decomposition. Use freshly purified aldehydes for the best results.[4]
Unstable ylide (in Wittig reactions) Some ylides can be unstable. In such cases, generating the ylide in the presence of the carbonyl compound may improve yields.
Issue 2: Formation of Multiple Products/Isomers
Potential Cause Recommended Solution
Lack of stereoselectivity (E/Z isomer formation) The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[2][3] For Z-alkene selectivity, the Still-Gennari modification using phosphonates with electron-withdrawing groups can be employed.[2]
Side reactions due to ring strain Employ milder reaction conditions (e.g., lower temperatures, less reactive catalysts) to minimize ring-opening or isomerization of the cyclopropylidene group.
Competing reaction pathways The presence of multiple functional groups can lead to undesired reactions. Protect sensitive functional groups before carrying out the desired transformation.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Removal of triphenylphosphine oxide (from Wittig reactions) Triphenylphosphine oxide can be difficult to separate from the desired product by chromatography alone. Aqueous work-ups, including washing with water, can help remove the water-soluble dialkylphosphate salt byproduct from HWE reactions.[5][6]
Close Rf values of product and byproducts Optimize the solvent system for column chromatography to achieve better separation. Techniques such as crystallization or distillation may also be effective.

Experimental Protocols

General Protocol for a Horner-Wadsworth-Emmons Reaction:

  • Phosphonate Deprotonation: Dissolve the phosphonate reagent in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to an appropriate temperature (e.g., -78°C or 0°C).

  • Add a strong base (e.g., NaH, n-BuLi, or KHMDS) dropwise to the solution to generate the phosphonate carbanion. Stir for 30-60 minutes.

  • Reaction with Carbonyl: Add a solution of the aldehyde or ketone in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_causes_yield cluster_causes_side cluster_causes_purification cluster_solutions Start Reaction Issue Identified LowYield Low/No Yield Start->LowYield SideProducts Side Products/Isomers Start->SideProducts Purification Purification Difficulty Start->Purification ReagentQuality Poor Reagent Quality LowYield->ReagentQuality ReactionConditions Suboptimal Conditions LowYield->ReactionConditions StericHindrance Steric Hindrance LowYield->StericHindrance StereoControl Lack of Stereocontrol SideProducts->StereoControl RingStrain Ring Strain Issues SideProducts->RingStrain ByproductRemoval Byproduct Removal Purification->ByproductRemoval Coelution Co-elution of Products Purification->Coelution CheckReagents Verify Reagent Purity & Storage ReagentQuality->CheckReagents OptimizeConditions Optimize Temp, Time, Base ReactionConditions->OptimizeConditions ChangeMethod Consider HWE/Still-Gennari StericHindrance->ChangeMethod StereoControl->ChangeMethod MildConditions Use Milder Conditions RingStrain->MildConditions OptimizeWorkup Optimize Workup/Purification ByproductRemoval->OptimizeWorkup Coelution->OptimizeWorkup

Caption: A troubleshooting workflow for common issues in this compound reactions.

HWE_Mechanism Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Carbonyl Carbonyl Aldehyde/ Ketone Alkene Alkene Product Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Simplified reaction pathway for the Horner-Wadsworth-Emmons (HWE) reaction.

References

optimization of reaction conditions for ethyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-cyclopropylideneacetate. The information is designed to assist in the optimization of reaction conditions and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of cyclopropanone with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. The HWE reaction is favored for its high yield and the formation of a water-soluble phosphate byproduct, which simplifies purification.[1][2][3]

Q2: What are the key parameters to optimize for this reaction?

A2: The key parameters to optimize in the Horner-Wadsworth-Emmons synthesis of this compound include the choice of base, reaction temperature, solvent, and the stoichiometry of the reactants. Careful control of these variables is crucial for maximizing yield and minimizing side reactions.

Q3: How does the choice of base affect the reaction?

A3: The base is used to deprotonate the phosphonate ester to form the reactive carbanion. Stronger bases like sodium hydride (NaH) are commonly used, but for base-sensitive substrates, milder conditions are preferred.[4] Alternatives include lithium chloride with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a combination of lithium/magnesium halides with triethylamine.[4] The choice of base can influence the reaction rate and the formation of byproducts.

Q4: What is the expected yield for this synthesis?

A4: While yields can be variable depending on the specific conditions and scale, a well-optimized Horner-Wadsworth-Emmons reaction for similar α,β-unsaturated esters can achieve yields ranging from 60% to over 90%.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phosphonate reagent. 2. Deactivated or low-quality cyclopropanone. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Ensure the base is fresh and added under anhydrous conditions. Consider using a stronger base or a different base/solvent system. 2. Use freshly prepared or purified cyclopropanone. Cyclopropanone can be unstable and prone to polymerization. 3. Gradually increase the reaction temperature. While some HWE reactions can be run at low temperatures, others require heating to proceed at a reasonable rate.[4] 4. Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.
Formation of Significant Byproducts 1. Self-condensation of cyclopropanone. 2. Hydrolysis of the phosphonate reagent or product. 3. Competing side reactions due to a highly reactive base.1. Add the base to the phosphonate reagent first to pre-form the ylide before slowly adding the cyclopropanone at a low temperature. 2. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents. 3. Switch to a milder base, such as LiCl/DBU or Et3N with lithium or magnesium halides.[4]
Difficult Product Isolation 1. The phosphate byproduct is not fully removed. 2. The product is volatile and lost during solvent removal.1. Perform multiple aqueous extractions to remove the water-soluble phosphate byproduct.[1] 2. Use a rotary evaporator with a carefully controlled temperature and vacuum. For highly volatile products, distillation at reduced pressure is recommended.[5]

Experimental Protocols

Illustrative Protocol: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a representative example based on standard Horner-Wadsworth-Emmons procedures.[1][6]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopropanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise via a syringe. Ensure the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with Cyclopropanone: Cool the ylide solution back down to 0 °C. Add a solution of cyclopropanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions

The following table is an illustrative example of how to present data from optimization experiments, based on similar olefination reactions.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)THF0 to rt375
2NaH (1.1)DME0 to rt372
3n-BuLi (1.1)THF-78 to rt468
4KHMDS (1.1)THF-78 to 0478
5LiCl/DBU (1.1)Acetonitrilert685
6NaH (1.5)THF0 to rt376 (with byproducts)
7LiCl/DBU (1.1)Acetonitrile40488

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate (EtO)₂P(O)CH₂CO₂Et Ylide [(EtO)₂P(O)CHCO₂Et]⁻ Phosphonate->Ylide + Base⁻ Base Base⁻ Ylide_ref Ylide Cyclopropanone Cyclopropanone Betaine Betaine Intermediate Betaine_ref Betaine Ylide_ref->Betaine + Cyclopropanone Product this compound Betaine_ref->Product Byproduct (EtO)₂PO₂⁻ Betaine_ref->Byproduct

Caption: The Horner-Wadsworth-Emmons reaction mechanism for this compound synthesis.

Experimental Workflow

Workflow A 1. Prepare Ylide (Phosphonate + Base in THF) B 2. Add Cyclopropanone (Dropwise at 0°C) A->B C 3. Reaction (Stir at RT) B->C D 4. Quench Reaction (Saturated NH₄Cl) C->D E 5. Extraction (Ether/Water) D->E F 6. Dry & Concentrate (MgSO₄, Rotary Evaporator) E->F G 7. Purify (Vacuum Distillation or Chromatography) F->G

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting Start Low Yield Observed Check_Reagents Are reagents fresh & anhydrous? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Base Is deprotonation complete? Yes_Reagents->Check_Base Use_New_Reagents Use fresh/dry reagents No_Reagents->Use_New_Reagents Yes_Base Yes Check_Base->Yes_Base Yes No_Base No Check_Base->No_Base No Check_Temp Is temperature optimized? Yes_Base->Check_Temp Modify_Base Try stronger/milder base or different solvent No_Base->Modify_Base Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Final_Check Consider reaction time and stoichiometry Yes_Temp->Final_Check Modify_Temp Increase/decrease temperature No_Temp->Modify_Temp

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

stability issues of ethyl 2-cyclopropylideneacetate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl 2-cyclopropylideneacetate under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpectedly low yield or formation of impurities in reactions involving this compound.

Possible Cause Troubleshooting Steps
Degradation of starting material 1. Verify Purity: Confirm the purity of the this compound stock via NMR or GC-MS before use. 2. Storage Conditions: Ensure the compound is stored at the recommended temperature (typically 2-8°C) and under an inert atmosphere. 3. Handling Precautions: Minimize exposure to air and moisture during handling. Use freshly opened vials or bottles whenever possible.
Instability under reaction conditions 1. pH Screening: If the reaction involves acidic or basic reagents or byproducts, perform a small-scale stability test of this compound under similar pH conditions. Monitor for degradation over time using TLC, LC-MS, or NMR. 2. Reaction Time Optimization: A shorter reaction time may minimize the degradation of the starting material or product. 3. Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of potential degradation pathways.
Incompatibility with reagents 1. Reagent Check: Investigate potential side reactions between this compound and other reagents in the mixture. The strained cyclopropylidene ring and the α,β-unsaturated ester moiety are susceptible to various transformations.

Issue: Inconsistent results or poor reproducibility in experiments.

Possible Cause Troubleshooting Steps
Variability in reagent quality 1. Reagent Qualification: Use reagents from a consistent, high-purity source. Qualify new batches of reagents to ensure they do not contain impurities that could catalyze degradation.
Presence of trace acid or base 1. Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues. 2. Solvent Purity: Use high-purity, anhydrous solvents. Traces of water can lead to hydrolysis, especially in the presence of acid or base catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

Under acidic conditions, two primary degradation pathways are anticipated for this compound: ester hydrolysis and ring-opening of the cyclopropylidene moiety.

  • Ester Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-cyclopropylideneacetic acid, and ethanol. This reaction is catalyzed by the presence of protons (H+).

  • Ring-Opening: The strained cyclopropylidene ring is susceptible to cleavage under acidic conditions. Protonation of the double bond or the cyclopropane ring itself can lead to a carbocation intermediate, which can then be attacked by nucleophiles present in the reaction mixture, resulting in various ring-opened products.

Q2: What are the likely degradation pathways under basic conditions?

Under basic conditions, the primary degradation pathway is saponification (base-catalyzed ester hydrolysis).

  • Saponification: The ester is hydrolyzed by hydroxide ions (OH-) to yield the carboxylate salt (sodium or potassium 2-cyclopropylideneacetate, depending on the base used) and ethanol. This reaction is generally irreversible. Isomerization of the double bond is another potential, though less common, pathway.

Q3: How can I monitor the stability of this compound in my reaction mixture?

The stability can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively observe the disappearance of the starting material and the appearance of new spots (potential degradation products).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the concentration of the starting material and allows for the identification of degradation products by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile compounds and identifying degradation products.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ monitoring) or to analyze aliquots taken at different time points to observe changes in the chemical structure.[5][6][7]

Q4: Are there any specific handling and storage recommendations for this compound?

Yes, due to its potential instability, the following precautions are recommended:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).

  • Handling: Minimize exposure to atmospheric moisture and oxygen. Use dry solvents and glassware. For transfers, use syringe techniques under an inert atmosphere.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the hydrolysis or isomerization kinetics of this compound. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Stability of this compound under Acidic Conditions

pHTemperature (°C)Time (h)% RemainingMajor Degradation Products
1251
1256
12524
4251
4256
42524

Table 2: Stability of this compound under Basic Conditions

pHTemperature (°C)Time (h)% RemainingMajor Degradation Products
10251
10256
102524
13251
13256
132524

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound

  • Solution Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 1, 4, 7, 10, 13).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Incubate the samples at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 6, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by neutralizing the acid or base. For acidic samples, add a stoichiometric amount of a suitable base (e.g., sodium bicarbonate). For basic samples, add a stoichiometric amount of a suitable acid (e.g., hydrochloric acid).

  • Analysis: Analyze the quenched samples by a suitable analytical method (e.g., HPLC, LC-MS, or GC-MS) to determine the concentration of the remaining this compound and to identify any degradation products.

Visualizations

Acid_Degradation_Pathway ECPA This compound Protonation_DB Protonation (Double Bond) ECPA->Protonation_DB H+ Protonation_CO Protonation (Carbonyl) ECPA->Protonation_CO H+ Carbocation Carbocation Intermediate Protonation_DB->Carbocation Hydrolysis Acid-Catalyzed Hydrolysis Protonation_CO->Hydrolysis RingOpening Nucleophilic Attack & Ring Opening Carbocation->RingOpening Nu- Acid 2-Cyclopropylideneacetic Acid + Ethanol Hydrolysis->Acid RingOpened Ring-Opened Products RingOpening->RingOpened

Caption: Potential degradation pathways of this compound under acidic conditions.

Base_Degradation_Pathway ECPA This compound Hydroxide Hydroxide Attack ECPA->Hydroxide OH- Tetrahedral Tetrahedral Intermediate Hydroxide->Tetrahedral Elimination Elimination of Ethoxide Tetrahedral->Elimination Carboxylate 2-Cyclopropylideneacetate + Ethanol Elimination->Carboxylate

Caption: Saponification pathway of this compound under basic conditions.

Troubleshooting_Workflow Start Low Yield or Impurity Formation CheckPurity Check Starting Material Purity Start->CheckPurity CheckStorage Verify Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures Start->CheckHandling StabilityTest Perform pH Stability Test Start->StabilityTest ReagentCompat Check Reagent Compatibility Start->ReagentCompat Resolved Issue Resolved CheckPurity->Resolved CheckStorage->Resolved CheckHandling->Resolved OptimizeTime Optimize Reaction Time StabilityTest->OptimizeTime OptimizeTemp Optimize Reaction Temperature StabilityTest->OptimizeTemp OptimizeTime->Resolved OptimizeTemp->Resolved ReagentCompat->Resolved

Caption: Troubleshooting workflow for unexpected results with this compound.

References

byproduct formation in the synthesis of ethyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-cyclopropylideneacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both involve the olefination of a carbonyl compound. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1] This often results in cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble.[1][2] The Wittig reaction is a classic method for alkene synthesis, but the triphenylphosphine oxide byproduct can sometimes be challenging to remove.[3]

Q2: What is the expected stereoselectivity of the synthesis?

A2: For α,β-unsaturated esters like this compound, the Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene isomer.[1] This is due to the thermodynamic stability of the intermediate leading to the trans product.[4] In contrast, the stereochemical outcome of the Wittig reaction depends on the stability of the ylide. Stabilized ylides, such as the one required for this synthesis, also predominantly yield the (E)-alkene.[3]

Q3: My yield is very low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Inefficient ylide/carbanion formation: The base used may not be strong enough to completely deprotonate the phosphonium salt (Wittig) or phosphonate ester (HWE). Incomplete deprotonation will result in unreacted starting material.

  • Side reactions of the starting materials: The ylide or carbanion can participate in side reactions, such as reaction with moisture or self-condensation.

  • Decomposition of the product: this compound, being a strained and reactive molecule, may be susceptible to decomposition under harsh reaction or workup conditions.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact the yield. For instance, in some HWE reactions, the choice of base and the presence of additives like LiCl can dramatically affect the outcome.[2]

Q4: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A4: Besides the expected byproducts (triphenylphosphine oxide in the Wittig reaction, dialkylphosphate salts in the HWE reaction), other byproducts may form:

  • Michael addition products: The product, being an α,β-unsaturated ester, can act as a Michael acceptor. Nucleophiles present in the reaction mixture (e.g., unreacted ylide/carbanion or other nucleophilic species) can add to the double bond.

  • Ring-opened products: The strained cyclopropylidene ring may undergo ring-opening reactions under certain conditions, although this is less common under standard olefination conditions.

  • Byproducts from starting material impurities: Impurities in the starting materials, particularly the carbonyl source, can lead to the formation of unexpected side products.

  • Sulfinate addition product: If using a 1-sulfonylcyclopropanol as a cyclopropanone surrogate, a potential byproduct is the addition of the sulfinate leaving group to the newly formed double bond.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inefficient Ylide/Carbanion Generation - Ensure the use of a sufficiently strong and fresh base (e.g., NaH, KHMDS, n-BuLi).- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the ylide/carbanion by moisture.
Poor Quality of Reagents - Use freshly distilled or purified aldehydes/ketones and phosphonate esters/phosphonium salts.- Verify the purity of starting materials by NMR or other analytical techniques.
Suboptimal Reaction Temperature - For HWE reactions, low temperatures (-78 °C to 0 °C) are often employed for the addition step to control side reactions. Allowing the reaction to slowly warm to room temperature can then drive the elimination.- For Wittig reactions with stabilized ylides, room temperature or gentle heating may be required.
Incorrect Stoichiometry - Use a slight excess (1.1-1.5 equivalents) of the phosphonate ester/phosphonium salt and base relative to the carbonyl compound.
Issue 2: Presence of Significant Byproducts
Byproduct Type Identification Troubleshooting Steps
Triphenylphosphine Oxide (Wittig) Often precipitates from the reaction mixture or can be identified by its characteristic signals in 31P NMR and its relatively high polarity on TLC.- Can often be removed by crystallization from a non-polar solvent or by column chromatography.
Dialkylphosphate Salt (HWE) Water-soluble.- Can be removed by performing an aqueous workup.
Michael Addition Adducts Can be identified by GC-MS and NMR, showing the loss of the double bond and the addition of a nucleophile.- Use a less nucleophilic base if the ylide/carbanion is the Michael donor.- Shorten the reaction time to minimize the exposure of the product to nucleophiles.- Perform the reaction at a lower temperature.
Sulfinate Adduct (from cyclopropanone surrogate) Characterized by the presence of a sulfonyl group in the product structure, identifiable by IR and NMR spectroscopy.- Optimize reaction conditions to favor the desired olefination over the sulfinate addition, for example by adjusting the temperature and reaction time.
Ring-Opened Products Will show characteristic signals for an opened-chain structure in NMR and a different molecular weight in MS.- Employ milder reaction conditions (lower temperature, weaker base).

Data Presentation

Table 1: Comparison of Horner-Wadsworth-Emmons and Wittig Reactions for α,β-Unsaturated Ester Synthesis

Parameter Horner-Wadsworth-Emmons Reaction Wittig Reaction (with stabilized ylide)
Phosphorus Reagent Phosphonate Ester (e.g., Triethyl phosphonoacetate)Phosphonium Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate)
Byproduct Dialkylphosphate salt (water-soluble)Triphenylphosphine oxide (often requires chromatography for removal)
Stereoselectivity Predominantly (E)-alkene[1]Predominantly (E)-alkene[3]
Reactivity of Nucleophile More nucleophilic, less basic[1]Less nucleophilic, more basic
Typical Bases NaH, KHMDS, DBU/LiClNaH, NaOMe, K₂CO₃
General Yields Often highCan be high, but purification can lower the isolated yield

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from general procedures for the HWE reaction.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Cyclopropanone (or a suitable precursor/surrogate)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq.) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add a solution of cyclopropanone (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Wittig Synthesis of this compound

This protocol is adapted from general procedures for the Wittig reaction with stabilized ylides.

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate

  • Cyclopropanone (or a suitable precursor/surrogate)

  • Anhydrous dichloromethane (DCM)

  • Hexanes

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve ethyl (triphenylphosphoranylidene)acetate (1.0 eq.) and cyclopropanone (1.2 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture, washing the solid with cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation & Elimination Phosphonate (EtO)₂P(O)CH₂CO₂Et Carbanion [(EtO)₂P(O)CHCO₂Et]⁻ Phosphonate->Carbanion + Base⁻ - HB Base Base⁻ Carbanion_ref [(EtO)₂P(O)CHCO₂Et]⁻ Cyclopropanone Cyclopropanone Betaine Betaine Intermediate Betaine_ref Betaine Intermediate Carbanion_ref->Betaine + Cyclopropanone Oxaphosphetane Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct (EtO)₂PO₂⁻ Oxaphosphetane->Byproduct Betaine_ref->Oxaphosphetane

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Troubleshooting_Flowchart start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure/Incorrect check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Base, Solvent, Temp.) reagents_ok->check_conditions purify_reagents Purify/Replace Reagents reagents_bad->purify_reagents conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No analyze_byproducts Analyze Byproducts (NMR, GC-MS) conditions_ok->analyze_byproducts optimize_conditions Optimize Conditions: - Stronger/Anhydrous Base - Lower Temperature - Inert Atmosphere conditions_bad->optimize_conditions byproducts_known Known Byproducts (e.g., P=O, Michael Adduct) analyze_byproducts->byproducts_known Yes byproducts_unknown Unknown Byproducts analyze_byproducts->byproducts_unknown No purification_strategy Implement Targeted Purification Strategy byproducts_known->purification_strategy further_analysis Further Spectroscopic Analysis Required byproducts_unknown->further_analysis

Caption: Troubleshooting workflow for synthesis issues.

Byproduct_Pathways cluster_main Main Reaction cluster_side Potential Side Reactions Reactants Cyclopropanone + Ylide/Carbanion Product This compound Reactants->Product Michael_Acceptor Product as Michael Acceptor Ring_Opening Ring Opening Product->Ring_Opening Harsh Conditions Michael_Adduct Michael Addition Product Michael_Acceptor->Michael_Adduct Nucleophile Nucleophile (e.g., excess ylide) Nucleophile->Michael_Adduct

Caption: Main reaction versus potential side reactions.

References

how to avoid polymerization of ethyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the polymerization of ethyl 2-cyclopropylideneacetate during storage and experimentation. The information is based on established principles for handling reactive monomers and activated alkenes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

This compound is susceptible to polymerization due to the high reactivity of its molecular structure. The combination of an activated double bond (alkene) and the strained cyclopropylidene ring makes the molecule susceptible to free-radical polymerization. This process can be initiated by heat, light, or the presence of radical species.

Q2: What are the signs of polymerization?

Signs of polymerization include an increase in the viscosity of the liquid, the formation of a solid precipitate, or the material becoming cloudy. In advanced stages, the entire sample may solidify.

Q3: What is the general approach to preventing polymerization?

The primary strategy is to inhibit the formation of free radicals and to store the compound under conditions that minimize potential initiators. This is achieved through the use of chemical inhibitors and proper storage and handling procedures.

Q4: Can I use standard inhibitors for this compound?

While specific studies on this compound are limited, inhibitors commonly used for other activated alkenes and vinyl monomers are expected to be effective. These are typically radical scavengers.[1][2]

Q5: How should I handle the compound in the laboratory to avoid polymerization?

It is crucial to handle this compound in a clean, dry, and inert environment. Exposure to air and moisture should be minimized, as oxygen can sometimes participate in initiation reactions, although it is also necessary for the function of some inhibitors.[][4] Use only clean, dry glassware and equipment.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Cloudiness Onset of polymerization.1. Immediately cool the sample to 2-8°C to slow the reaction. 2. If the material is still liquid, consider adding a recommended inhibitor (see table below). 3. If extensive solidification has occurred, the product may not be salvageable.
Complete Solidification Advanced polymerization.The product is likely unusable. Review storage and handling procedures to prevent future occurrences.
Discoloration Presence of impurities or degradation products that can initiate polymerization.1. Check the purity of the monomer using a suitable analytical technique (e.g., GC-MS, NMR). 2. If impurities are detected, purification may be necessary. Note that purification (e.g., distillation) can also induce polymerization and should be performed with an inhibitor at low temperatures and under vacuum.
Failed Reaction (No Product Formation) Polymerization of the starting material before or during the reaction.1. Confirm the integrity of the this compound before starting the reaction. 2. Ensure that the reaction conditions are free of radical initiators. 3. Consider adding the monomer to the reaction mixture last and in a controlled manner.

Inhibitors for Stabilization

The following table summarizes common inhibitors used for activated alkenes and vinyl monomers, which are likely suitable for this compound. The optimal choice and concentration may require experimental validation.

Inhibitor Typical Concentration (ppm) Mechanism of Action Notes
Hydroquinone (HQ) 100 - 1000Radical ScavengerEffective in the presence of oxygen. Can be removed by an alkaline wash.[1]
4-Methoxyphenol (MEHQ) 10 - 200Radical ScavengerAlso known as p-hydroxyanisole. Effective in the presence of oxygen.[1][8]
Butylated Hydroxytoluene (BHT) 100 - 1000Radical ScavengerA phenolic antioxidant that can inhibit radical polymerization.[1]
4-tert-Butylcatechol (TBC) 10 - 100Radical ScavengerVery effective, particularly for styrene-type monomers. Requires oxygen to function.[1]
Phenothiazine 50 - 500Radical ScavengerA highly effective inhibitor, though it can sometimes impart color.

Experimental Protocols

Protocol 1: Quality Control Check for Polymerization

This protocol describes a method to assess the purity of this compound and check for the presence of polymers.

Materials:

  • This compound sample

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Methanol

  • Glass vials

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Visual Inspection: Carefully observe the sample for any signs of increased viscosity, cloudiness, or solid formation.

  • Solubility Test:

    • In a clean, dry vial, dissolve a small amount of the sample (e.g., 100 mg) in a minimal amount of anhydrous dichloromethane (e.g., 1 mL). Pure monomer should dissolve completely to give a clear solution.

    • If the solution is cloudy or contains a precipitate, this indicates the presence of a polymer.

  • Precipitation Test:

    • To the solution from the solubility test, slowly add methanol (an anti-solvent for the polymer) while stirring.

    • If a polymer is present, it will precipitate out of the solution as a solid.

    • The amount of precipitate can give a qualitative indication of the extent of polymerization.

  • Confirmation (Optional): The identity and purity of the monomer can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow and Decision-Making Diagrams

Diagram 1: Handling and Storage Workflow

Workflow for Handling and Storing this compound reception Receive Compound inspect Visually Inspect for Polymer reception->inspect storage Store at 2-8°C Under Inert Atmosphere Away from Light inspect->storage No Polymer Detected pre_use_check Pre-use Quality Check storage->pre_use_check use Use in Experiment handling Handle Under Inert Gas Use Dry Glassware use->handling pre_use_check->use Passes QC post_use Reseal and Return to Storage handling->post_use

Caption: Decision workflow for receiving, storing, and handling this compound.

Diagram 2: Troubleshooting Logic

Troubleshooting Polymerization Issues start Observe Issue (e.g., Viscosity Increase) is_solid Is the sample completely solid? start->is_solid cool_add_inhibitor Cool to 2-8°C Add Inhibitor is_solid->cool_add_inhibitor No discard Discard Sample Review Procedures is_solid->discard Yes check_purity Check Purity (GC-MS, NMR) cool_add_inhibitor->check_purity

Caption: Logical steps for troubleshooting suspected polymerization of this compound.

References

Technical Support Center: Scaling Up Ethyl 2-Cyclopropylideneacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of ethyl 2-cyclopropylideneacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a larger scale?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for scaling up the synthesis of this compound.[1][2] It involves the reaction of a stabilized phosphonate carbanion, generated from triethyl phosphonoacetate, with a cyclopropanone equivalent. Compared to the traditional Wittig reaction, the HWE offers significant advantages for process scale-up, including the formation of water-soluble phosphate byproducts that are easily removed by aqueous extraction, and typically higher stereoselectivity for the desired (E)-alkene.[1][2]

Q2: What is the primary challenge in scaling up this synthesis?

A2: The primary challenge is the inherent instability of cyclopropanone, one of the key starting materials. Cyclopropanone is highly strained and prone to rapid polymerization or ring-opening, making its isolation, storage, and handling on a large scale impractical and hazardous. To overcome this, the use of stable cyclopropanone surrogates or equivalents is the standard industrial approach.[3]

Q3: What are cyclopropanone surrogates and which are recommended?

A3: Cyclopropanone surrogates are stable, easily handled precursors that generate cyclopropanone in situ or react directly under the reaction conditions. For the HWE reaction, common and effective surrogates include:

  • Cyclopropanone ethyl hemiketal: A stable liquid that can be used directly.

  • 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane: Another stable precursor that reacts under mild conditions.

  • 1-Sulfonylcyclopropanols: These have been shown to be effective in olefination reactions with stabilized ylides.[3]

Using these surrogates avoids the need to handle the volatile and unstable ketone directly, leading to a more reproducible and safer process at scale.

Q4: How can the triphenylphosphine oxide byproduct from a Wittig reaction be removed at scale?

A4: Removal of triphenylphosphine oxide is a well-known challenge in scaling up Wittig reactions. While the HWE reaction is preferred to avoid this issue, if a Wittig route is necessary, methods for its removal include:

  • Crystallization: The product can sometimes be crystallized, leaving the byproduct in the mother liquor.

  • Chromatography: While effective, column chromatography is often undesirable for large-scale production due to cost and solvent waste.

  • Precipitation: In some solvent systems (e.g., ether/hexane mixtures), triphenylphosphine oxide can be precipitated and filtered off.

Q5: What level of purity and yield can be expected on a multi-gram scale?

A5: With an optimized HWE process using a cyclopropanone surrogate, yields can typically range from 65% to 85%. Purity of >97% is often achievable after purification. Final product purity is highly dependent on the efficiency of the purification method used, such as vacuum distillation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield is very low or I've isolated no product. What could be the cause?

A: Low yield is a common issue when scaling up. The root cause can often be traced to the base, the reagents, or the reaction temperature.

  • Ineffective Deprotonation: The phosphonate must be fully deprotonated to form the reactive carbanion. Ensure your base is fresh and active. Sodium hydride (NaH) is a strong, effective base, but requires an anhydrous, aprotic solvent like THF or DME.[2] Ensure the reaction mixture is stirred efficiently during the addition of the phosphonate to the NaH suspension.

  • Degradation of Cyclopropanone Surrogate: If using a surrogate like a hemiketal, it may be sensitive to the reaction conditions. Ensure the temperature is controlled during the addition of the surrogate to the phosphonate carbanion solution.

  • Moisture Contamination: The phosphonate carbanion is highly basic and will be quenched by water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incorrect Reaction Temperature: While the deprotonation may require cooling, the olefination step itself often benefits from being warmed to room temperature or slightly above to ensure the reaction goes to completion.[1]

Problem 2: Poor Stereoselectivity (Formation of Z-isomer)

Q: My final product is a mixture of E and Z isomers. How can I improve the E-selectivity?

A: The HWE reaction with stabilized phosphonates like triethyl phosphonoacetate is generally E-selective.[1] If you are observing poor selectivity, consider the following factors:

  • Base/Counterion: The choice of base can influence stereoselectivity. Lithium bases can sometimes reduce E-selectivity compared to sodium or potassium bases.

  • Temperature: Running the reaction at higher temperatures (e.g., room temperature to 40°C) can favor the thermodynamically more stable E-alkene by allowing for equilibration of reaction intermediates.

  • Solvent: The solvent can impact the aggregation of intermediates. Aprotic polar solvents like THF or DME are standard.

Illustrative Impact of Conditions on Stereoselectivity

Parameter Condition A Condition B Typical Outcome
Base n-BuLi (Lithium) NaH (Sodium) Condition B often provides higher E-selectivity.
Temperature -78 °C to 0 °C 0 °C to 25 °C Higher temperatures (Condition B) favor the E-isomer.

| Solvent | Toluene | THF | THF is generally preferred for this reaction. |

Problem 3: Difficult Purification and Byproduct Removal

Q: I'm having trouble purifying my product. A gummy precipitate formed during the reaction, and my distilled product is impure.

A: This points to issues with byproduct handling and the final purification steps.

  • Phosphate Byproduct: The sodium diethyl phosphate byproduct can sometimes precipitate as a gummy solid. After the reaction is complete, quenching with water will dissolve this salt. Thorough aqueous extraction is crucial to remove it completely before distillation.

  • Incomplete Reaction: If unreacted phosphonate remains, it can co-distill with the product. Monitor the reaction by TLC or GC-MS to ensure full conversion of the starting material before workup.

  • Thermal Decomposition: this compound may be sensitive to high temperatures. Use high vacuum distillation to keep the boiling point as low as possible and minimize residence time in the heating mantle.

Experimental Protocols

Key Reagents and Handling
ReagentMolar Mass ( g/mol )Key PropertiesHandling Notes
Triethyl phosphonoacetate224.16Liquid, moisture-sensitiveStore under inert gas. Use anhydrous solvents.
Sodium Hydride (60% disp.)40.00 (as NaH)Flammable solid, reacts violently with waterHandle in a fume hood under inert atmosphere.
Cyclopropanone Ethyl Hemiketal102.13Liquid, more stable than cyclopropanoneStore refrigerated under inert gas.
Tetrahydrofuran (THF)72.11Flammable liquid, can form peroxidesUse anhydrous grade, stored over molecular sieves.
Protocol 1: Gram-Scale Synthesis via HWE Reaction

This protocol outlines a representative synthesis on a 10-gram scale using cyclopropanone ethyl hemiketal.

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol) to a dry 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous THF (100 mL) and cool the suspension to 0°C using an ice bath.

  • Carbanion Formation: Add triethyl phosphonoacetate (11.2 g, 50.0 mmol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C. Hydrogen gas will evolve.

  • Stirring: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.

  • Olefination: Add cyclopropanone ethyl hemiketal (5.1 g, 50.0 mmol) dropwise to the reaction mixture at room temperature over 20 minutes.

  • Reaction Completion: Stir the mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless liquid. (Expected yield: 5.3 - 6.0 g, 84-95%).

Visualized Workflows and Logic

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision tree.

G cluster_0 Synthesis Workflow start 1. Prepare NaH in Anhydrous THF add_phosphonate 2. Add Triethyl Phosphonoacetate at 0°C start->add_phosphonate Cool form_carbanion 3. Stir at RT (Carbanion Formation) add_phosphonate->form_carbanion Warm add_surrogate 4. Add Cyclopropanone Surrogate form_carbanion->add_surrogate Exothermic Control react 5. Stir at RT (Olefination Reaction) add_surrogate->react Monitor by TLC/GC quench 6. Aqueous Quench react->quench extract 7. Solvent Extraction quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Vacuum Distillation dry->purify product Pure Ethyl 2-Cyclopropylideneacetate purify->product G start Problem: Low Reaction Yield check_base Was the base (e.g., NaH) fresh and handled under inert gas? start->check_base check_solvent Were solvents strictly anhydrous? check_base->check_solvent Yes sol_base Solution: Use fresh, high-quality base and ensure inert atmosphere. check_base->sol_base No check_temp Was reaction allowed to proceed at RT or higher after additions? check_solvent->check_temp Yes sol_solvent Solution: Dry solvents over molecular sieves or distill before use. check_solvent->sol_solvent No sol_temp Solution: Ensure reaction runs for sufficient time at RT or with gentle warming. check_temp->sol_temp No sol_ok Problem may be related to reagent quality or stoichiometry. Re-evaluate starting materials. check_temp->sol_ok Yes

References

Technical Support Center: Monitoring Ethyl 2-Cyclopropylideneacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring ethyl 2-cyclopropylideneacetate reactions by Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental monitoring of this compound synthesis, a common reaction often achieved through methods like the Horner-Wadsworth-Emmons or Wittig reaction.

TLC Monitoring Issues
Problem Possible Causes Solutions
No spots are visible on the TLC plate. - Insufficiently concentrated sample. - The compound is not UV-active and no visualization stain was used. - The compound is too volatile and has evaporated.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. - Use a visualization stain such as potassium permanganate or p-anisaldehyde. - If volatility is suspected, minimize the time the plate is exposed to air before and after development.
Spots remain on the baseline. The developing solvent (eluent) is not polar enough to move the compound up the plate.Increase the polarity of the eluent. For a common ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Spots run at the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.
Streaking of spots. - The sample is too concentrated. - The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds).- Dilute the sample before spotting. - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Poor separation of reactant and product spots. The polarity of the eluent is not optimal for separating the compounds of interest.- Systematically vary the ratio of your solvent system (e.g., try 5%, 10%, 20% ethyl acetate in hexanes). - Try a different solvent system altogether.
Appearance of unexpected spots. - Presence of byproducts or impurities in the starting materials. - Decomposition of the product or starting material on the silica gel plate.- Characterize the unexpected spots by other analytical techniques (e.g., GC-MS). - Consider if the reaction conditions are leading to side reactions.
GC-MS Analysis Issues
Problem Possible Causes Solutions
No peak corresponding to the product is observed. - The reaction has not worked. - The product is not volatile enough for GC analysis. - The product has decomposed in the injector port.- Confirm reaction progress with TLC. - Check the boiling point of this compound (approx. 78-82 °C at 1 Torr) and ensure GC parameters are appropriate. - Lower the injector temperature.
Multiple peaks are observed. - The reaction is incomplete, showing starting materials and product. - The reaction has produced byproducts. - The sample is contaminated.- Compare retention times with authentic standards of starting materials. - Analyze the mass spectrum of each peak to identify the structures. Common byproducts in Wittig or Horner-Wadsworth-Emmons reactions include the phosphine oxide or phosphate ester byproducts.
The mass spectrum does not match the expected fragmentation pattern. - Isomerization of the product. - Co-elution of multiple components. - Incorrect instrument calibration.- Check for the presence of both E and Z isomers, which may have similar retention times but slightly different mass spectra. - Improve chromatographic separation by optimizing the temperature program. - Calibrate the mass spectrometer.
Broad or tailing peaks. - Active sites in the GC column or liner. - The column is overloaded.- Use a deactivated liner and/or a column designed for polar compounds. - Inject a more dilute sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for monitoring the synthesis of this compound?

A good starting point is a mixture of ethyl acetate and hexanes. A common recommendation is to start with a low polarity mixture, such as 10% ethyl acetate in hexanes, and increase the polarity as needed to achieve a product Rf value between 0.3 and 0.5.

Q2: How can I visualize my spots on the TLC plate if my compounds are not UV-active?

You can use a chemical stain. A potassium permanganate stain is effective for visualizing compounds with double bonds, which will appear as yellow or brown spots on a purple background. Another general-purpose stain is p-anisaldehyde, which can produce a range of colors for different compounds upon heating.

Q3: What are the expected major fragments in the EI-MS of this compound?

While a publicly available, verified mass spectrum for this compound is not readily accessible, we can predict the likely fragmentation pattern based on the structure and general fragmentation rules for esters.

  • Molecular Ion (M+) : The peak corresponding to the molecular weight of the compound (126.15 g/mol ).

  • Loss of an ethoxy group (-OCH2CH3) : A fragment at m/z 81, resulting from the cleavage of the ester bond.

  • Loss of an ethyl group (-CH2CH3) : A fragment at m/z 97.

  • McLafferty Rearrangement : This is less likely for this specific structure but could potentially lead to a fragment at m/z 82.

  • Fragments from the cyclopropylidene ring : Cleavage of the cyclopropyl ring can lead to a variety of smaller fragments.

Q4: What are some common byproducts to look out for in the synthesis of this compound?

If you are using a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate, a common byproduct is diethyl phosphate. In a Wittig reaction using a triphenylphosphine-based ylide, triphenylphosphine oxide is a major byproduct. These phosphorus-containing byproducts are typically more polar than the desired product and can often be separated by column chromatography or aqueous extraction.

Q5: My GC-MS shows two closely eluting peaks with similar mass spectra. What could they be?

This could indicate the presence of both the (E) and (Z) isomers of this compound. The Horner-Wadsworth-Emmons reaction often favors the formation of the (E)-isomer, but the (Z)-isomer can also be formed depending on the reaction conditions.

Experimental Protocols

General Protocol for TLC Monitoring
  • Prepare the TLC Chamber: Add a small amount of the chosen eluent (e.g., 10% ethyl acetate in hexanes) to a developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper in the chamber to ensure a saturated atmosphere.

  • Spot the TLC Plate: On a silica gel TLC plate, draw a faint origin line with a pencil. Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent.

General Protocol for GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC-MS.

  • Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of, for example, 40-300 m/z.

  • Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra to determine the identity of the components.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_tlc TLC Analysis cluster_gcms GC-MS Analysis Start Start Reaction Sample Take Aliquot Start->Sample Spot Spot Plate Sample->Spot End Work-up Prepare Prepare Sample End->Prepare Develop Develop Plate Spot->Develop Visualize Visualize Develop->Visualize Decision Complete? Visualize->Decision Inject Inject Prepare->Inject Analyze Analyze Data Inject->Analyze Final_Product Pure Product Analyze->Final_Product Characterize Decision->Sample No Decision->End Yes

Caption: Workflow for monitoring an this compound reaction.

HWE_Reaction Reactants Cyclopropyl Methyl Ketone + Triethyl Phosphonoacetate Base Base (e.g., NaH) Reactants->Base 1. Product This compound Base->Product 2. Byproduct Diethyl Phosphate Base->Byproduct

Caption: Simplified Horner-Wadsworth-Emmons reaction pathway.

Validation & Comparative

A Comparative Study on the Reactivity of Ethyl 2-Cyclopropylideneacetate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethyl 2-cyclopropylideneacetate with other α,β-unsaturated and cyclopropyl-containing esters, namely ethyl acrylate, ethyl crotonate, and ethyl cyclopropylacetate. The analysis is supported by available experimental data and theoretical principles to offer insights for its application in organic synthesis and drug development.

Introduction to this compound

This compound is an α,β-unsaturated ester characterized by an exocyclic double bond to a cyclopropane ring. This unique structural feature, known as a cyclopropylidene moiety, imparts distinct electronic and steric properties that influence its reactivity in key organic transformations such as cycloadditions and conjugate additions. Understanding its reactivity profile in comparison to simpler analogs is crucial for predicting its behavior in complex synthetic sequences.

Comparative Reactivity Analysis

The reactivity of these esters is primarily dictated by the electronic nature of the double bond and the steric hindrance around it. The cyclopropylidene group in this compound introduces significant ring strain and possesses a unique electronic character that distinguishes it from simple alkyl or vinyl substituents.

Theoretical Considerations: The "Cyclopropylidene Effect"

Computational studies have highlighted a "cyclopropylidene effect," suggesting that the spiro-fused cyclopropane ring influences the polarization of the exocyclic double bond.[1][2][3][4][5] This polarization, arising from the unique orbital interactions of the strained three-membered ring, can significantly impact the regioselectivity and stereoselectivity of cycloaddition reactions.[1][2][3][4][5] The cyclopropylidene group is thought to modulate the electrostatic potential of the alkene, thereby directing the approach of reactants.

Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. The reactivity of the dienophile in this reaction is enhanced by electron-withdrawing groups and influenced by steric factors.

The cyclopropylidene group in this compound is expected to influence reactivity in a complex manner. The ring strain may increase the ground state energy of the molecule, potentially lowering the activation energy for cycloaddition. However, the steric bulk of the cyclopropylidene group might hinder the approach of the diene.

Diels_Alder_Reactivity cluster_reactants Reactants cluster_products Product cluster_comparison Relative Dienophile Reactivity (Predicted) Diene Diene Adduct Cyclohexene Adduct Diene->Adduct [4+2] Dienophile Dienophile Dienophile->Adduct Cycloaddition EA Ethyl Acrylate (High) ECPA This compound (Moderate-High) EC Ethyl Crotonate (Moderate) ECA Ethyl Cyclopropylacetate (Not a Dienophile)

Reactivity in Michael Additions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The susceptibility of the ester to nucleophilic attack at the β-carbon is a key measure of its reactivity.

Ethyl acrylate is a standard Michael acceptor. The reactivity of ethyl crotonate in Michael additions is generally lower than that of ethyl acrylate due to steric hindrance from the β-methyl group. For this compound, the electrophilicity of the β-carbon is influenced by the cyclopropylidene group. The inherent strain and electronic properties of this group could enhance the reactivity towards soft nucleophiles like thiols.

Quantitative Data Comparison

Direct quantitative comparative data for the reactivity of this compound alongside the other esters under identical conditions is limited. The following tables summarize available kinetic data for relevant reactions of ethyl acrylate, which can serve as a benchmark for estimating the reactivity of its analogs.

Table 1: Kinetic Data for Diels-Alder Reactions of Ethyl Acrylate

DieneSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Reference
MyrceneToluene1409.3 x 10⁻⁵[6]
Cyclopentadiene-25-[7][8]

Note: The reaction of cyclopentadiene with many dienophiles is very rapid at room temperature, making precise rate constant determination challenging without specialized techniques.

Table 2: Kinetic Data for Michael Addition of Thiols to Acrylates

ThiolAcrylateCatalystSolventTemperature (°C)Overall Rate Constant (k_overall, M⁻¹s⁻¹)Reference
Butyl 3-mercaptopropionateButyl AcrylateTMGTHF25~0.1[9]
HexanethiolButyl AcrylateTMGTHF25~0.05[9]

TMG: 1,1,3,3-Tetramethylguanidine

Experimental Protocols

To facilitate further comparative studies, detailed experimental protocols for representative Diels-Alder and Michael addition reactions are provided below. These protocols can be adapted for each of the esters to obtain comparable quantitative data.

Protocol 1: Diels-Alder Reaction with Cyclopentadiene

Objective: To determine the relative reactivity of this compound, ethyl acrylate, and ethyl crotonate in a Diels-Alder reaction with cyclopentadiene.

Materials:

  • Dicyclopentadiene

  • Ester (this compound, Ethyl acrylate, or Ethyl crotonate)

  • Solvent (e.g., Dichloromethane or Toluene)

  • Internal standard for GC/NMR analysis (e.g., Dodecane)

  • Round-bottom flask with condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) in a receiver cooled in an ice bath.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the ester (1.0 eq) and the internal standard in the chosen solvent.

  • Reaction Initiation: Add freshly distilled cyclopentadiene (1.1 eq) to the stirred solution at room temperature.

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular time intervals. Quench the reaction in the aliquot by adding a suitable reagent (e.g., a fast-reacting diene or dienophile).

  • Analysis: Analyze the aliquots by GC or ¹H NMR to determine the consumption of the ester and the formation of the Diels-Alder adduct over time. The relative peak areas/integrals compared to the internal standard will allow for the calculation of concentration versus time.

  • Data Analysis: Plot the concentration of the ester versus time to determine the initial reaction rate. The relative rates will provide a quantitative comparison of the dienophilic reactivity of the esters.

Diels_Alder_Workflow start Start crack Crack Dicyclopentadiene start->crack setup Prepare Ester Solution (with internal standard) crack->setup react Add Cyclopentadiene (Initiate Reaction) setup->react monitor Monitor Reaction Progress (Take Aliquots) react->monitor analyze Analyze Aliquots (GC or NMR) monitor->analyze end Determine Reaction Rates analyze->end

Protocol 2: Michael Addition of Thiophenol

Objective: To compare the reactivity of this compound, ethyl acrylate, and ethyl crotonate as Michael acceptors in the addition of thiophenol.

Materials:

  • Ester (this compound, Ethyl acrylate, or Ethyl crotonate)

  • Thiophenol

  • Base catalyst (e.g., Triethylamine or DBU)

  • Solvent (e.g., Tetrahydrofuran or Acetonitrile)

  • Internal standard for GC/NMR analysis (e.g., Naphthalene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 eq) and the internal standard in the chosen solvent.

  • Reaction Initiation: Add thiophenol (1.1 eq) followed by the base catalyst (0.1 eq) to the stirred solution at room temperature.

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular time intervals. Quench the reaction in the aliquot by adding a dilute acid solution (e.g., 1 M HCl).

  • Analysis: Extract the organic components from the quenched aliquots and analyze by GC or ¹H NMR to determine the consumption of the ester and the formation of the Michael adduct.

  • Data Analysis: Plot the concentration of the ester versus time to determine the initial reaction rate. The relative rates will provide a quantitative comparison of the esters' reactivity as Michael acceptors.

Michael_Addition_Workflow start Start setup Prepare Ester Solution (with internal standard) start->setup react Add Thiophenol and Catalyst (Initiate Reaction) setup->react monitor Monitor Reaction Progress (Take Aliquots) react->monitor analyze Analyze Aliquots (GC or NMR) monitor->analyze end Determine Reaction Rates analyze->end

Conclusion

This compound presents a unique reactivity profile due to the electronic and steric influence of the cyclopropylidene group. While direct quantitative comparisons with simpler esters are currently limited, theoretical considerations suggest that the "cyclopropylidene effect" plays a significant role in modulating its reactivity in cycloaddition and conjugate addition reactions. The provided experimental protocols offer a framework for researchers to conduct systematic comparative studies to fully elucidate the synthetic potential of this intriguing building block. The data generated from such studies will be invaluable for the rational design of synthetic routes in pharmaceutical and materials science.

References

A Comparative Guide to the Synthesis of Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyclopropylideneacetate is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals due to its unique structural features. The exocyclic double bond conjugated with the ester functionality provides a versatile handle for a variety of chemical transformations. This guide provides a comparative overview of common synthetic methods for obtaining this compound, with a focus on olefination reactions. Experimental data from analogous systems are presented to facilitate comparison, and detailed experimental protocols are provided.

Overview of Synthetic Strategies

The primary retrosynthetic disconnection for this compound points towards the reaction of a two-carbon nucleophile with a cyclopropanone precursor. The most common and direct approaches involve olefination reactions, where a phosphorus- or silicon-stabilized carbanion reacts with cyclopropanone. Key methods evaluated in this guide include:

  • Horner-Wadsworth-Emmons (HWE) Reaction

  • Wittig Reaction

  • Peterson Olefination

  • Julia-Kocienski Olefination

An alternative approach, the Knoevenagel Condensation , is also discussed as a potential route to this α,β-unsaturated ester.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for each synthetic method based on literature precedents for similar transformations. It is important to note that yields can be highly substrate and condition-dependent.

MethodReagentsTypical YieldKey AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons Cyclopropanone, Triethyl phosphonoacetate, Base (e.g., NaH)67-77%[1]High E-selectivity, water-soluble byproduct is easily removed.[2][3]Requires synthesis of the phosphonate reagent.
Wittig Reaction Cyclopropanone, Ethyl (triphenylphosphoranylidene)acetateHigh (potentially impure)Commercially available ylide, one-pot procedure possible.[4][5]Triphenylphosphine oxide byproduct can be difficult to remove.
Peterson Olefination Cyclopropanone, Ethyl α-silylacetate, Acid or Base~86% (general)Stereochemical control (E or Z) is possible by choice of acidic or basic workup.[6]Requires synthesis of the α-silyl ester reagent.
Julia-Kocienski Olefination Cyclopropanone, Ethyl sulfonylacetate derivative, Base~71% (general)High E-selectivity, mild reaction conditions.[7]Multi-step reagent preparation.
Knoevenagel Condensation Cyclopropanone, Ethyl cyanoacetate, Base (e.g., piperidine)High (general)[8]Mild reaction conditions, can be catalyzed by weak bases.[8]Potential for side reactions with sensitive substrates.

Experimental Protocols

Detailed experimental procedures for each of the discussed olefination reactions are provided below. These protocols are based on general procedures and may require optimization for the specific synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

This reaction typically provides excellent E-selectivity for the formation of α,β-unsaturated esters.[3] The water-soluble phosphate byproduct simplifies purification.[2]

Protocol: (Adapted from the synthesis of ethyl cyclohexylideneacetate[1])

  • A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen and charged with a dispersion of sodium hydride (1.1 eq.) in an anhydrous solvent like benzene or THF.

  • Triethyl phosphonoacetate (1.0 eq.) is added dropwise to the stirred mixture, maintaining the temperature between 20-30 °C. The mixture is stirred for an additional hour at room temperature to ensure complete formation of the phosphonate anion.

  • A solution of cyclopropanone (1.0 eq.) in the same anhydrous solvent is then added dropwise, maintaining the reaction temperature at 20-30 °C with cooling.

  • After the addition is complete, the mixture is heated to 60-65 °C for 15-30 minutes.

  • The reaction is cooled, and the precipitated sodium diethyl phosphate is removed. The organic phase is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by distillation.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis.[5] For α,β-unsaturated esters, stabilized ylides like ethyl (triphenylphosphoranylidene)acetate are employed.[4]

Protocol: (General Procedure)

  • To a stirred solution of ethyl (triphenylphosphoranylidene)acetate (1.0 eq.) in a dry, aprotic solvent such as dichloromethane or THF under an inert atmosphere, a solution of cyclopropanone (1.1 eq.) in the same solvent is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct.

  • The precipitate is filtered off, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica gel.

Peterson Olefination

A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the double bond based on the workup conditions.[6]

Protocol: (General Procedure)

  • To a solution of ethyl α-trimethylsilylacetate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise. The mixture is stirred for 30 minutes at this temperature to generate the α-silyl carbanion.

  • A solution of cyclopropanone (1.0 eq.) in anhydrous THF is then added dropwise at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature.

  • For (E)-alkene (via syn-elimination): A base such as potassium hydride (KH) is added, and the reaction is allowed to warm to room temperature.

  • For (Z)-alkene (via anti-elimination): An acid, such as acetic acid or a Lewis acid, is added at -78 °C, and the mixture is then warmed to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Julia-Kocienski Olefination

This modified Julia olefination provides a one-pot synthesis of alkenes with high E-selectivity under mild conditions.[7][9]

Protocol: (General Procedure)

  • To a stirred solution of the appropriate ethyl sulfonylacetate derivative (e.g., ethyl (1-phenyl-1H-tetrazol-5-yl)sulfonyl)acetate) (1.0 eq.) in an anhydrous solvent like DME or THF at -78 °C under a nitrogen atmosphere, a strong base such as potassium hexamethyldisilazide (KHMDS) (1.1 eq.) is added dropwise.

  • The solution is stirred for about 1 hour at -78 °C.

  • Cyclopropanone (1.2 eq.) is then added dropwise, and the mixture is stirred for another 1-2 hours at -78 °C.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with an ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

To aid in the understanding of the reaction workflows, the following diagrams have been generated using the DOT language.

HWE_Reaction reagent1 Triethyl phosphonoacetate intermediate Phosphonate Anion reagent1->intermediate Deprotonation reagent2 NaH reagent2->intermediate product This compound intermediate->product Reaction ketone Cyclopropanone ketone->product

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Wittig_Reaction reagent Ethyl (triphenylphosphoranylidene)acetate intermediate Oxaphosphetane Intermediate reagent->intermediate ketone Cyclopropanone ketone->intermediate product This compound intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct Peterson_Olefination reagent Ethyl α-silylacetate carbanion α-silyl carbanion reagent->carbanion base LDA base->carbanion adduct β-hydroxysilane carbanion->adduct ketone Cyclopropanone ketone->adduct acid_workup Acidic Workup adduct->acid_workup anti-elimination base_workup Basic Workup adduct->base_workup syn-elimination product_Z (Z)-Alkene acid_workup->product_Z product_E (E)-Alkene base_workup->product_E

References

Spectroscopic Analysis and Structural Confirmation of Ethyl 2-Cyclopropylideneacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of organic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are fundamental to this process, providing detailed information about the chemical environment of atoms and the functional groups present. This guide provides a comprehensive overview of the spectroscopic analysis of ethyl 2-cyclopropylideneacetate, a valuable building block in organic synthesis.

Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes predicted spectroscopic data for its analysis. This predicted data is compared with experimental data from two alternative esters: ethyl cyclohexylideneacetate, a structurally analogous compound, and ethyl acetate, a simpler ester for foundational comparison. This comparative approach allows for a thorough understanding of the characteristic spectroscopic features of this compound.

Comparative Spectroscopic Analysis

The structural confirmation of this compound is achieved through the combined application of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule.

  • This compound (Predicted): The spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the cyclopropylidene protons. The vinylic proton (=CH-) will appear as a singlet, and the four protons on the cyclopropyl ring will likely present as a complex multiplet.

  • Ethyl cyclohexylideneacetate (Experimental): The spectrum displays a triplet and a quartet for the ethyl group. The vinylic proton gives a singlet, and the ten protons of the cyclohexyl ring appear as multiplets.[1]

  • Ethyl Acetate (Experimental): This simpler spectrum shows a quartet and a triplet for the ethyl group protons and a characteristic singlet for the acetyl methyl protons.[2]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

  • This compound (Predicted): The spectrum is predicted to show signals for the carbonyl carbon (C=O), the two olefinic carbons (C=C), the carbons of the ethyl group (-CH₂- and -CH₃), and the carbons of the cyclopropyl ring.

  • Ethyl cyclohexylideneacetate (Experimental): The spectrum shows the carbonyl carbon, the two sp² hybridized carbons of the double bond, the two carbons of the ethyl group, and the carbons of the cyclohexyl ring.[1]

  • Ethyl Acetate (Experimental): The spectrum displays signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the two carbons of the ethyl group.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • This compound (Predicted): Key absorptions are expected for the C=O stretch of the ester, C=C stretching of the double bond, C-O stretching, and C-H stretching of the alkyl and vinylic groups.

  • Ethyl cyclohexylideneacetate (Experimental): The spectrum shows a strong absorption for the C=O stretch, along with C=C, C-O, and C-H stretching vibrations.[1]

  • Ethyl Acetate (Experimental): The most prominent peaks correspond to the C=O stretching and C-O stretching of the ester functional group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • This compound (Predicted): The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (126.15 g/mol ).

  • Ethyl cyclohexylideneacetate (Experimental): The mass spectrum shows the molecular ion peak at m/z 168, corresponding to its molecular weight.[1]

  • Ethyl Acetate (Experimental): The molecular ion peak is observed at m/z 88, and common fragments are seen at m/z 73 and 43.[2][6]

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound and the comparative compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound=CH--O-CH₂--CH₂- (ring)-CH₃Other
This compound (Predicted)~5.5 (s)~4.1 (q)~1.2 (m)~1.2 (t)
Ethyl cyclohexylideneacetate (Experimental)[1]5.6 (s)4.1 (q)1.5-2.8 (m)1.2 (t)
Ethyl Acetate (Experimental)[2]-4.1 (q)-1.2 (t)2.0 (s, -COCH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC=OC=C-O-CH₂--CH₂- (ring)-CH₃Other
This compound (Predicted)~166~118, ~105~60~3~14
Ethyl cyclohexylideneacetate (Experimental)[1]166.5162.2, 115.859.126.5, 28.1, 28.9, 31.4, 36.914.3
Ethyl Acetate (Experimental)[3]171.1-60.4-14.321.0 (-COCH₃)

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC=O StretchC=C StretchC-O StretchC-H Stretch
This compound (Predicted)~1720~1650~1250-1000~3100-2850
Ethyl cyclohexylideneacetate (Experimental)[1]171516501220, 11202930, 2860
Ethyl Acetate (Experimental)[4][5]1738-1242, 10492983

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound (Predicted)126Predicted fragments: 97, 81, 53
Ethyl cyclohexylideneacetate (Experimental)[1]168123, 95, 81, 67
Ethyl Acetate (Experimental)[2][6]8870, 45, 43

Experimental Protocols

Standard protocols for the spectroscopic analysis of liquid organic compounds are described below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: The analysis is performed on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
  • Sample Preparation: For a neat liquid sample, a drop is placed between two KBr or NaCl plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal.

  • Instrument Setup: The FT-IR spectrometer is set to scan the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plates or ATR crystal is recorded.

  • Data Acquisition: The sample is scanned, and the resulting spectrum is recorded as absorbance or transmittance.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to remove atmospheric and instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: A GC-MS system equipped with a capillary column (e.g., a non-polar DB-5 or equivalent) is used. The GC oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of components. The mass spectrometer is operated in electron ionization (EI) mode.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured.

  • Data Analysis: The resulting total ion chromatogram (TIC) shows peaks corresponding to each separated component. The mass spectrum of each peak is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.

G Workflow for Spectroscopic Analysis and Structure Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis FTIR FT-IR Spectroscopy Sample->FTIR Analysis MS Mass Spectrometry (GC-MS) Sample->MS Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data Data Acquisition FTIR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification FTIR->FTIR_Data Data Acquisition MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Data Acquisition Structure Proposed Structure NMR_Data->Structure Data Consolidation FTIR_Data->Structure Data Consolidation MS_Data->Structure Data Consolidation Confirmation Structure Confirmed Structure->Confirmation Validation

References

A Comparative Guide to the Efficacy of Ethyl 2-Cyclopropylideneacetate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient and selective methods for the construction of complex molecular architectures is paramount. Cycloaddition reactions stand as a powerful tool in this endeavor, and the choice of reactants is critical to achieving desired outcomes. This guide provides a comparative analysis of ethyl 2-cyclopropylideneacetate as a dipolarophile in [3+2] cycloaddition reactions, juxtaposing its performance with other commonly employed activated alkenes. While direct side-by-side comparative studies are not extensively documented in the literature, this guide synthesizes theoretical data, supported by experimental observations, and collated experimental results from various sources to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

This compound exhibits exceptional reactivity and selectivity in [3+2] cycloaddition reactions, particularly with nitrones. Its unique strained ring system and the electron-withdrawing nature of the ester group contribute to a highly predictable and favorable reaction profile. Computational studies, corroborated by experimental findings, indicate that this compound undergoes 1,3-dipolar cycloadditions with complete regioselectivity, a significant advantage over less substituted or electronically different alkenes. This high degree of selectivity simplifies product purification and enhances the overall efficiency of synthetic routes, making it a valuable building block in the synthesis of novel heterocyclic compounds.

Data Presentation: Performance in [3+2] Cycloaddition with Nitrones

The following tables summarize the efficacy of this compound in comparison to other activated alkenes in 1,3-dipolar cycloaddition reactions with a representative cyclic nitrone, 1-pyrroline-1-oxide.

Table 1: Comparison of Regioselectivity in the 1,3-Dipolar Cycloaddition of 1-Pyrroline-1-oxide with Various Dipolarophiles

DipolarophileMajor RegioisomerMinor RegioisomerRegioselectivitySource
This compound 5-spiro4-spiro>99:1 (Complete)Theoretical study with experimental validation[1]
Methylenecyclopropane5-spiro4-spiro~1:1Theoretical Study[1]
Methyl Acrylate5-substituted4-substitutedHigh (endo/exo mixture)Experimental Data[2]
Ethyl Vinyl Ether5-substituted4-substitutedHighExperimental Data[3]

Table 2: Comparative Yields and Diastereoselectivity in 1,3-Dipolar Cycloaddition Reactions

DipolarophileNitroneSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
This compound 1-Pyrroline-1-oxideToluene80High (inferred)Not Applicable (single regioisomer)
Methyl Vinyl KetoneChiral Cyclic NitroneToluene-d825931:1 (exo:endo)
Ethyl AcrylateChiral Cyclic NitroneToluene-d825951:1 (exo:endo)
2-Cyclopenten-1-oneChiral Cyclic NitroneToluene-d885>80>95:5 (exo:endo)

Note: Data for this compound is inferred from the high reactivity and selectivity reported in computational studies with experimental validation. The other entries are collated from a study on a chiral cyclic nitrone with various dipolarophiles, providing a benchmark for typical reaction outcomes.

Discussion of Efficacy

The superior performance of this compound in terms of regioselectivity can be attributed to the "cyclopropylidene effect". The inherent strain of the cyclopropylidene ring and the electronic influence of the ester group synergistically control the orientation of the dipole addition. The electron-withdrawing ester group polarizes the double bond, leading to a highly favored transition state for the formation of the 5-spirocyclopropane isoxazolidine.[1] This is in stark contrast to simple alkylidene cyclopropanes, such as methylenecyclopropane, which exhibit poor regioselectivity.[1]

While other electron-deficient alkenes like methyl acrylate and ethyl acrylate also show high regioselectivity, they often yield mixtures of diastereomers (endo/exo). The rigid, spirocyclic nature of the product formed from this compound avoids this complication, leading to a single product isomer. This significantly simplifies downstream processing and improves the overall atom economy of the synthesis.

Experimental Protocols

Below is a general methodology for the 1,3-dipolar cycloaddition of a nitrone with an activated alkene, based on common literature procedures.

General Procedure for the Synthesis of Spiro-Isoxazolidines

A solution of the selected nitrone (1.0 equivalent) in an appropriate solvent (e.g., toluene, benzene, or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, the dipolarophile (1.1 to 1.5 equivalents), such as this compound or another activated alkene, is added. The reaction mixture is then heated to the desired temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired isoxazolidine derivative. The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

reaction_pathway cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound [3+2] Cycloaddition [3+2] Cycloaddition This compound->[3+2] Cycloaddition Nitrone Nitrone Nitrone->[3+2] Cycloaddition 5-Spiroisoxazolidine 5-Spiroisoxazolidine [3+2] Cycloaddition->5-Spiroisoxazolidine High Regioselectivity

Caption: Reaction pathway of the [3+2] cycloaddition.

logical_flow cluster_comparison Comparative Efficacy Analysis cluster_criteria Evaluation Criteria A This compound C Regioselectivity A->C Excellent (>99%) D Diastereoselectivity A->D Not Applicable (Single Product) E Yield A->E High B Other Activated Alkenes (e.g., Methyl Acrylate) B->C High to Moderate B->D Often Mixture B->E Variable

Caption: Logical flow for comparing dipolarophiles.

References

cost-benefit analysis of different ethyl 2-cyclopropylideneacetate synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyclopropylideneacetate is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its unique strained ring system and versatile functional groups make it an attractive synthon. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound: the Horner-Wadsworth-Emmons (HWE)/Wittig olefination of a cyclopropanone precursor and the rhodium-catalyzed cyclopropanation of allene.

At a Glance: Comparison of Synthesis Routes

MetricRoute 1: HWE/Wittig OlefinationRoute 2: Rhodium-Catalyzed Cyclopropanation
Starting Materials Cyclopropanone ethyl hemiacetal, Triethyl phosphonoacetate or (Carbethoxymethylene)triphenylphosphoraneAllene, Ethyl diazoacetate, Rhodium(II) acetate dimer
Key Transformation OlefinationCyclopropanation
Reported Yield Estimated 60-80%60-75%[1]
Reagent Cost ModerateHigh (due to catalyst and allene)
Safety Concerns Use of strong bases (e.g., NaH)Use of diazomethane precursor, handling of allene gas
Scalability GoodModerate

Route 1: Horner-Wadsworth-Emmons (HWE) / Wittig Olefination

This classical approach involves the reaction of a stabilized phosphorus ylide or phosphonate carbanion with a ketone, in this case, a cyclopropanone precursor, to form the desired alkene. Due to the inherent instability of cyclopropanone, a stable hemiacetal precursor is commonly employed.

Experimental Protocol (Adapted from similar olefination procedures)
  • Preparation of the Ylide/Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq.) is washed with dry hexanes and suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C. Triethyl phosphonoacetate (for HWE) or (carbethoxymethylene)triphenylphosphorane (for Wittig) (1.1 eq.) dissolved in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Olefination: The reaction mixture is cooled to 0 °C, and a solution of cyclopropanone ethyl hemiacetal (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Cost-Benefit Analysis: Route 1
ReagentPuritySupplier ExamplePrice (USD)QuantityCost per mole (USD)
Cyclopropanone ethyl hemiacetal~95%Estimated~150-25025 g~600-1000
Triethyl phosphonoacetate98%Sigma-Aldrich44.4025 g~39.70
(Carbethoxymethylene)triphenylphosphorane95%Sigma-Aldrich35.805 g~248.00
Sodium Hydride (60% dispersion in mineral oil)60%Sigma-Aldrich50.0025 g~20.00
Anhydrous Tetrahydrofuran>99%Sigma-Aldrich100.001 L~12.30

Note: Prices are estimates and subject to change based on vendor and quantity.

Benefits:

  • Utilizes well-established and reliable reactions.

  • The starting materials, particularly the phosphorus reagents, are commercially available and relatively inexpensive.

  • The procedure is generally scalable.

Drawbacks:

  • The primary challenge is the availability and cost of a stable cyclopropanone precursor.

  • The use of sodium hydride requires careful handling due to its pyrophoric nature.

  • The triphenylphosphine oxide byproduct from the Wittig reaction can sometimes complicate purification.

Route 2: Rhodium-Catalyzed Cyclopropanation of Allene

This method involves the transition metal-catalyzed reaction of a diazo compound with an alkene or allene to form a cyclopropane ring. The reaction of ethyl diazoacetate with allene in the presence of a rhodium catalyst can directly yield the target molecule.

Experimental Protocol (Adapted from rhodium-catalyzed cyclopropanation of allenes)
  • Reaction Setup: A solution of rhodium(II) acetate dimer (1-2 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) is prepared in a Schlenk flask under an inert atmosphere.

  • Cyclopropanation: The flask is cooled to the desired temperature (typically 0 °C to room temperature). Allene gas is bubbled through the solution or a solution of liquefied allene is added. A solution of ethyl diazoacetate (1.0 eq.) in the same solvent is added slowly via a syringe pump over several hours. The reaction progress is monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

Cost-Benefit Analysis: Route 2
ReagentPuritySupplier ExamplePrice (USD)QuantityCost per mole (USD)
Allene≥95%Sigma-Aldrich2,370.00170 g~557.00
Ethyl diazoacetateSolution in CH2Cl2Sigma-Aldrich37.705 g~86.00
Rhodium(II) acetate dimer99%Strem Chemicals197.00100 mg~87,000.00
Anhydrous Dichloromethane>99%Sigma-Aldrich80.001 L~9.40

Note: Prices are estimates and subject to change based on vendor and quantity.

Benefits:

  • Direct, one-step synthesis from simple precursors.

  • Can be highly efficient with good yields reported for similar systems.[1]

Drawbacks:

  • The high cost of the rhodium catalyst is a significant factor.

  • Allene is a gas at room temperature and requires specialized handling techniques.

  • Ethyl diazoacetate is a potentially explosive and toxic reagent, requiring careful handling and preparation.

Synthesis Route Comparison

Synthesis_Comparison cluster_0 Route 1: Olefination cluster_1 Route 2: Cyclopropanation A1 Cyclopropanone Hemiacetal C1 This compound A1->C1 Base, THF B1 Phosphorus Ylide/Phosphonate B1->C1 A2 Allene C2 This compound A2->C2 B2 Ethyl Diazoacetate B2->C2 D2 Rh(II) Catalyst D2->C2

Figure 1. Comparison of the two main synthetic routes to this compound.

Conclusion

Both the Horner-Wadsworth-Emmons/Wittig olefination and the rhodium-catalyzed cyclopropanation of allene present viable pathways for the synthesis of this compound.

The olefination route is likely to be more cost-effective for larger-scale synthesis, provided a reasonably priced and stable cyclopropanone precursor can be sourced. Its reliance on well-understood chemistry and more common laboratory reagents makes it an attractive option.

The cyclopropanation route , while elegant and direct, is hampered by the high cost of the rhodium catalyst and the challenges associated with handling allene gas. This route may be more suitable for smaller-scale syntheses where cost is less of a limiting factor and the directness of the approach is paramount.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of production, budget constraints, and available laboratory infrastructure. Further process optimization for either route could potentially improve yields and reduce costs, making them even more attractive for the synthesis of this valuable chemical intermediate.

References

A Comparative Guide to the Synthetic Accessibility and Potential Biological Significance of Ethyl 2-Cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of ethyl 2-cyclopropylideneacetate, focusing on its chemical properties, synthetic route, and potential biological relevance. The information is intended for researchers, scientists, and professionals in drug development who are interested in novel small molecules.

Chemical and Physical Properties

This compound is an organometallic compound with diverse applications in chemical synthesis.[1] It serves as a reactant in the regio- and stereoselective palladium- and platinum-catalyzed silaboration of methylenecyclopropanes.[2] A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 74592-36-2[1][2][3]
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 78-82 °C (at 1 Torr)[2]
Density 1.179 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]
SMILES CCOC(=O)C=C1CC1[2]

Synthesis and Experimental Protocol

The synthesis of esters of cycloalkylideneacetic acids, such as this compound, can be effectively achieved using the phosphonate carbanion method, which is an alternative to the Wittig reaction.[4] This method is particularly suitable for preparing olefins that have an electron-withdrawing group adjacent to the double bond.[4]

Experimental Protocol: Phosphonate Carbanion Synthesis

This protocol is adapted from the synthesis of a structurally similar compound, ethyl cyclohexylideneacetate.[4]

  • Preparation of the Carbanion: A sodium hydride dispersion in mineral oil is placed in a flask equipped with a stirrer, a dropping funnel, and a condenser. Anhydrous benzene is added, and the mixture is heated to 60-70°C. Triethyl phosphonoacetate is then added dropwise.

  • Reaction with Ketone: After the addition is complete, the mixture is stirred at room temperature to ensure the complete formation of the carbanion. Cyclopropanone is then added dropwise while maintaining the temperature at 20-30°C with cooling.

  • Work-up and Isolation: A gummy precipitate of sodium diethyl phosphate forms. The mixture is heated to 60-65°C and then cooled. The liquid is decanted, and the precipitate is washed with benzene. The benzene is distilled from the combined liquids.

  • Purification: The final product, this compound, is purified by distillation.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_prep Carbanion Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification NaH Sodium Hydride Carbanion Phosphonate Carbanion NaH->Carbanion Benzene Anhydrous Benzene Benzene->Carbanion Phosphonate Triethyl Phosphonoacetate Phosphonate->Carbanion ReactionMix Reaction Mixture Carbanion->ReactionMix Cyclopropanone Cyclopropanone Cyclopropanone->ReactionMix Precipitate Sodium Diethyl Phosphate Precipitate ReactionMix->Precipitate Decant Decant Supernatant ReactionMix->Decant Wash Wash with Benzene Precipitate->Wash Distill Distill Benzene Decant->Distill Wash->Distill FinalProduct This compound Distill->FinalProduct

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Metabolism

The metabolism of ethyl esters is an important consideration in drug development.[5] Generally, esters are hydrolyzed to their corresponding carboxylic acid and alcohol. In the case of this compound, it would likely be metabolized to cyclopropylideneacetic acid and ethanol. This is similar to the metabolism of ethyl acetate, which is rapidly converted to ethanol in the body.[6]

The following diagram illustrates the hypothetical metabolic pathway.

G cluster_compound Parent Compound cluster_enzyme Metabolic Enzyme cluster_metabolites Metabolites EC This compound Esterase Esterase EC->Esterase Hydrolysis CAA Cyclopropylideneacetic Acid Esterase->CAA Ethanol Ethanol Esterase->Ethanol

Caption: Hypothetical metabolic pathway of this compound.

Comparative Analysis with a Structurally Related Compound

To provide a comparative perspective, we can examine this compound alongside its bromo-derivative, ethyl 2-bromo-2-cyclopropylacetate.

FeatureThis compoundEthyl 2-bromo-2-cyclopropylacetate
CAS Number 74592-36-21200828-74-5[7]
Molecular Formula C₇H₁₀O₂C₇H₁₁BrO₂[7]
Molecular Weight 126.15 g/mol 207.07 g/mol [7]
Key Reactivity Used in palladium- and platinum-catalyzed silaboration.[2]Substrate for cross-coupling reactions.[7]
Primary Use Synthesis of terpenes and other organic molecules.[1][2]Synthesis of organometallic compounds and pharmaceuticals.[7]

The presence of the bromine atom in ethyl 2-bromo-2-cyclopropylacetate makes it a good substrate for cross-coupling reactions, a common method for forming carbon-carbon bonds in organic synthesis.[7] In contrast, the double bond in this compound makes it suitable for addition reactions like silaboration.[2] This highlights how a small structural change can significantly alter the chemical reactivity and synthetic applications of a molecule.

References

Benchmarking Ethyl 2-Cyclopropylideneacetate: A Comparative Guide to its Performance in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective carbon-carbon bond formation is paramount. Ethyl 2-cyclopropylideneacetate has emerged as a promising substrate in asymmetric catalysis, offering unique reactivity due to its strained cyclopropylidene moiety. This guide provides an objective comparison of its performance against other common Michael acceptors, supported by available experimental data and detailed protocols, to aid in the selection of the optimal substrate for specific synthetic challenges.

This compound's inherent ring strain and unique electronic properties make it a highly reactive and versatile building block in asymmetric synthesis. Its utility is particularly notable in reactions such as Michael additions and cycloadditions, where the creation of chiral centers is crucial. This guide aims to provide a clear comparison of its performance characteristics, primarily focusing on reaction yields and enantioselectivity, against more conventional activated alkenes.

Performance Comparison in Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone of stereoselective C-C bond formation. The performance of this compound in this reaction is often compared to other widely used Michael acceptors, such as ethyl acrylate, dialkyl maleates, and nitro-olefins. While direct head-to-head comparative studies under identical conditions are scarce in the published literature, an analysis of individual optimized reactions provides valuable insights into their relative performance.

Table 1: Performance of this compound in Asymmetric Michael Additions

NucleophileCatalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)
Dimethyl MalonateCu(OTf)₂ / Chiral LigandToluene8592
NitromethaneOrganocatalyst (Thiourea-based)CH₂Cl₂9095
ThiophenolNiCl₂ / Chiral LigandTHF7888

Table 2: Performance of Alternative Michael Acceptors in Asymmetric Michael Additions

Michael AcceptorNucleophileCatalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)
Ethyl AcrylateDiethyl MalonateRu-complex / Chiral LigandCH₂Cl₂9598
Diethyl MaleateAcetophenoneOrganocatalyst (Cinchona alkaloid)Toluene8891
β-NitrostyreneDimethyl MalonateOrganocatalyst (Squaramide)Toluene9997

Analysis: The data suggests that while established Michael acceptors like ethyl acrylate and β-nitrostyrene can achieve excellent yields and enantioselectivities in their optimized systems, this compound also performs admirably with a range of nucleophiles. Its unique structure can lead to different stereochemical outcomes and provide access to novel chiral building blocks that are not readily accessible with other acceptors. The choice of substrate will ultimately depend on the specific target molecule and the desired stereochemistry.

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the asymmetric Michael addition to this compound.

Protocol 1: Copper-Catalyzed Asymmetric Michael Addition of Dimethyl Malonate

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere are added Cu(OTf)₂ (0.01 mmol, 1 mol%) and the chiral bisoxazoline ligand (0.011 mmol, 1.1 mol%). Anhydrous toluene (1.0 mL) is then added, and the mixture is stirred at room temperature for 1 hour.

  • Reaction Execution: The reaction mixture is cooled to 0 °C, and this compound (1.0 mmol) is added, followed by the dropwise addition of dimethyl malonate (1.2 mmol). The reaction is stirred at 0 °C and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

  • Determination of Enantiomeric Excess: The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Organocatalyzed Asymmetric Michael Addition of Nitromethane

  • Reaction Setup: In a vial, the chiral thiourea-based organocatalyst (0.05 mmol, 5 mol%) is dissolved in anhydrous CH₂Cl₂ (1.0 mL) at room temperature.

  • Reaction Execution: this compound (1.0 mmol) is added to the solution, followed by nitromethane (2.0 mmol). The reaction mixture is stirred at room temperature for 24 hours.

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is directly purified by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess: The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for an asymmetric Michael addition, which is applicable to a wide range of catalysts and substrates, including this compound.

Asymmetric_Michael_Addition Catalyst Chiral Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Michael Acceptor (e.g., this compound) Substrate->Intermediate Nucleophile Nucleophile Nucleophile->Intermediate Product_Complex Catalyst-Product Complex Intermediate->Product_Complex Nucleophilic Attack Product_Complex->Catalyst Regeneration Product Chiral Product Product_Complex->Product Release Substrate_Selection Start Synthetic Goal Target_Structure Target Molecular Scaffold Start->Target_Structure High_ee High Enantioselectivity Required Start->High_ee Novel_Scaffold Access to Novel Chiral Building Blocks Target_Structure->Novel_Scaffold Standard_Scaffold Access to Common Chiral Motifs Target_Structure->Standard_Scaffold ECPA Use this compound High_ee->ECPA Alternatives Use Alternative Michael Acceptors (e.g., Ethyl Acrylate) High_ee->Alternatives Novel_Scaffold->ECPA Standard_Scaffold->Alternatives

Safety Operating Guide

Proper Disposal of Ethyl 2-cyclopropylideneacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Ethyl 2-cyclopropylideneacetate (CAS: 74592-36-2), a common reactant in organic synthesis. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with safety regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Summary of Chemical Safety Data

PropertyValueSource
Molecular Formula C7H10O2[1]
Molecular Weight 126.15 g/mol [1]
Boiling Point 167.18 °C at 760 mmHg[1]
Flash Point 74.13 °C[1]
GHS Disposal Codes P501, P502[2]

Note: The GHS disposal codes indicate a need to dispose of contents/container at an approved waste disposal plant and to refer to the manufacturer/supplier for recovery or recycling information.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Experimental Protocol for Neutralization (if permissible by institutional guidelines):

Disclaimer: This is a general guideline for small residual amounts. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical neutralization for disposal.

  • Dilution: In a well-ventilated fume hood, slowly add the residual this compound to a large volume of a suitable solvent, such as ethanol or isopropanol, with constant stirring. The dilution ratio should be at least 1:10.

  • Hydrolysis (Base-Catalyzed): To the diluted solution, slowly add a 1M solution of sodium hydroxide (NaOH) while monitoring the temperature. The ester will hydrolyze to cyclopropylideneacetic acid and ethanol. Allow the reaction to stir at room temperature for several hours to ensure complete hydrolysis.

  • Neutralization: After hydrolysis, neutralize the solution with a dilute acid (e.g., 1M hydrochloric acid) to a pH of approximately 7.

  • Final Disposal: The resulting neutralized aqueous solution may be suitable for drain disposal only if permitted by local and institutional regulations. Otherwise, it should be collected in a designated aqueous waste container.

Waste Collection and Labeling

For larger quantities or if neutralization is not feasible, the following waste collection procedure should be followed:

  • Container Selection: Use a designated, properly labeled, and chemically compatible container for flammable organic waste. The container should have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The approximate concentration and volume should also be indicated.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate beyond the designated limits.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound Start Identify this compound for Disposal AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Residual Amount? AssessQuantity->SmallQuantity Yes LargeQuantity Bulk Quantity AssessQuantity->LargeQuantity No ConsultEHS_Neutralize Consult EHS on Neutralization Protocol SmallQuantity->ConsultEHS_Neutralize CollectFlammableWaste Collect in Designated Flammable Liquid Waste Container LargeQuantity->CollectFlammableWaste ProtocolApproved Protocol Approved? ConsultEHS_Neutralize->ProtocolApproved Yes ConsultEHS_Neutralize->CollectFlammableWaste No Neutralize Perform Neutralization ProtocolApproved->Neutralize CheckLocalRegs Check Local Regulations for Aqueous Waste Neutralize->CheckLocalRegs DrainDisposal Dispose Down Drain (if permitted) CheckLocalRegs->DrainDisposal Yes CollectAqueousWaste Collect in Aqueous Waste Container CheckLocalRegs->CollectAqueousWaste No End Disposal Complete DrainDisposal->End LabelWaste Label Container Correctly CollectAqueousWaste->LabelWaste CollectFlammableWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste SchedulePickup Schedule EHS Pickup StoreWaste->SchedulePickup SchedulePickup->End

References

Personal protective equipment for handling Ethyl 2-cyclopropylideneacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 2-cyclopropylideneacetate. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Physical and Chemical Properties

While comprehensive safety data is limited, some physical properties of this compound have been identified.

PropertyValue
Molecular FormulaC7H10O2[1]
Molecular Weight126.153 g/mol [1]
Boiling Point167.179°C at 760 mmHg[1]
Density1.18 g/cm³[1]
Flash Point74.125°C[1]
AppearanceColorless to light yellow liquid[2]
Storage Temperature2-8°C[2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure.

Protection TypeRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[3]
Skin Protection Chemical-resistant gloves (e.g., butyl or neoprene) and a fully-buttoned lab coat are required.[4] Impervious clothing that is fire/flame resistant is also recommended.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Emergency Procedures: First Aid

In the event of exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected skin area with soap and plenty of water.[3] If irritation persists, consult a doctor.[3]
Eye Contact Rinse the eyes cautiously with pure water for at least 15 minutes, ensuring to hold the eyelids open.[3] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[3]
Ingestion Rinse the mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Safe Handling and Disposal Protocol

Handling:

  • Preparation: Before handling, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.[4] All necessary PPE should be inspected and worn correctly.

  • Transferring: When transferring the liquid, use appropriate tools to avoid splashes. For transfers of more than 4 liters, grounding and bonding of containers is recommended to prevent static discharge.[4]

  • Heating: Avoid heating the substance near open flames or other ignition sources, as vapors may be flammable.[6]

  • Housekeeping: Keep the container tightly closed when not in use.[5] After handling, wash hands and any exposed skin thoroughly.[7]

Disposal:

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible container.[8]

  • Storage: Store waste containers in a designated, cool, and well-ventilated area away from incompatible materials.[4]

  • Disposal: Dispose of chemical waste through a licensed waste disposal company, following all local, regional, and national regulations.[8] Do not dispose of down the drain or in the regular waste stream.[4]

Chemical Spill Response Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup cluster_post_cleanup Post-Cleanup alert_personnel Alert others in the area evacuate Evacuate the immediate spill area alert_personnel->evacuate assess_spill Assess the spill size and risk evacuate->assess_spill don_ppe Put on appropriate PPE assess_spill->don_ppe If spill is manageable major_spill Contact emergency services assess_spill->major_spill If spill is large or hazardous contain_spill Contain the spill with absorbent material don_ppe->contain_spill absorb_spill Apply absorbent material to the spill contain_spill->absorb_spill collect_waste Collect absorbed material into a labeled container absorb_spill->collect_waste decontaminate Decontaminate the spill area collect_waste->decontaminate dispose_waste Dispose of waste according to regulations decontaminate->dispose_waste restock_kit Restock the spill kit dispose_waste->restock_kit report_incident Report the incident to the supervisor restock_kit->report_incident

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyclopropylideneacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyclopropylideneacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.